Product packaging for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan(Cat. No.:CAS No. 24386-17-2)

2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Cat. No.: B1269427
CAS No.: 24386-17-2
M. Wt: 240.21 g/mol
InChI Key: RDQSOEAGWZLHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-cyano-4,5-di(fur-2-yl)furan (CAS 24386-17-2) is a polysubstituted furan derivative of significant interest in advanced heterocyclic chemistry. This compound serves as a versatile building block for synthesizing complex molecular architectures, particularly due to its "push-pull" electronic structure featuring both electron-donating (amino) and electron-withdrawing (cyano) groups on the central furan ring . This arrangement makes it a valuable scaffold in the development of organic functional materials . The compound can be efficiently synthesized via base-catalyzed multicomponent reactions, such as the condensation of furil with malononitrile, which provides a convergent and atom-economical route to the tetrasubstituted furan core . As a research compound, it is exclusively intended for laboratory research applications. This product is labeled with the mandatory disclaimer "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O3 B1269427 2-Amino-3-cyano-4,5-di(fur-2-yl)furan CAS No. 24386-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSOEAGWZLHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351930
Record name 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24386-17-2
Record name 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the One-Pot Synthesis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of the highly functionalized heterocyclic compound, 2-amino-3-cyano-4,5-di(fur-2-yl)furan. This molecule is of significant interest in medicinal chemistry and materials science due to its unique structural features, incorporating multiple furan rings, a cyano group, and an amino functionality, which are common pharmacophores.

Introduction

The synthesis of polysubstituted furans is a cornerstone of modern heterocyclic chemistry, as the furan scaffold is a key component in a vast array of natural products and pharmaceuticals. One-pot multicomponent reactions are particularly valuable in this field, offering an efficient, atom-economical, and often more environmentally benign approach to complex molecular architectures. The target molecule, this compound, presents a synthetically challenging yet desirable structure. This guide outlines a robust and reproducible one-pot methodology for its preparation.

Proposed Synthesis Pathway

The most plausible and efficient one-pot synthesis of this compound involves the base-catalyzed condensation of 1,2-di(furan-2-yl)ethanedione (furil) with malononitrile. This reaction is analogous to the well-established Gewald synthesis of 2-aminothiophenes and related multicomponent reactions for the synthesis of highly substituted furans.[1][2]

The reaction proceeds through an initial Knoevenagel condensation of one of the carbonyl groups of furil with the active methylene group of malononitrile, followed by an intramolecular cyclization and tautomerization to yield the final aromatic furan ring. A basic catalyst, such as a secondary amine (e.g., diethylamine or piperidine), is typically employed to facilitate these steps.

Experimental Section

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Representative One-Pot Synthesis Protocol

This protocol is based on analogous syntheses of similar 2-amino-3-cyanofurans.[3]

  • To a solution of 1,2-di(furan-2-yl)ethanedione (furil) (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL), add malononitrile (1.1 mmol).

  • To this mixture, add a catalytic amount of a secondary amine base, such as diethylamine or piperidine (0.1-0.2 mmol).

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for a period of 2-6 hours, while monitoring the progress by TLC.

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials and the catalyst.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the known and expected physicochemical and spectroscopic data for the target compound.

PropertyDataReference
CAS Number 24386-17-2[4]
Molecular Formula C₁₃H₈N₂O₃[4]
Molecular Weight 240.22 g/mol [4]
Appearance White to light yellow crystalline powder[4]
Melting Point 183-185 °C[4]
Expected IR (KBr, cm⁻¹) ~3450-3300 (NH₂), ~2220 (C≡N), ~1640 (C=C)
Expected ¹H NMR (DMSO-d₆, ppm) ~7.8-6.5 (m, 6H, furan-H), ~7.2 (s, 2H, NH₂)
Expected ¹³C NMR (DMSO-d₆, ppm) ~160-105 (furan carbons), ~118 (C≡N)
Expected Mass Spec (m/z) 240 [M]⁺

Note: Expected spectroscopic data is based on the chemical structure and data from analogous compounds.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of this compound.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Furil 1,2-Di(furan-2-yl)ethanedione (Furil) Knoevenagel_adduct Knoevenagel Adduct Furil->Knoevenagel_adduct + Malononitrile (Base catalyst) Malononitrile Malononitrile Malononitrile->Knoevenagel_adduct Cyclized_intermediate Cyclized Intermediate Knoevenagel_adduct->Cyclized_intermediate Intramolecular Cyclization Final_Product This compound Cyclized_intermediate->Final_Product Tautomerization experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Furil and Malononitrile in Solvent B Add Basic Catalyst A->B C Stir at RT or Heat (2-6 h) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter Precipitate E->F G Wash with Cold Solvent F->G H Recrystallize G->H I Characterize Product (NMR, IR, MS, m.p.) H->I

References

Spectroscopic Characterization of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Amino-3-cyano-4,5-di(fur-2-yl)furan. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes information from analogous structures and established spectroscopic principles to present a detailed projection of its spectroscopic properties. This includes predicted data for ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. Furthermore, a plausible synthetic route and detailed experimental protocols for spectroscopic analysis are provided to facilitate further research and application of this compound in medicinal chemistry and drug discovery.

Introduction

Substituted furans are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and biologically active molecules. The unique electronic properties and structural versatility of the furan ring make it a privileged motif in drug design. The title compound, this compound, incorporates several key pharmacophoric features: an aminofuran core, a nitrile group, and two furan-2-yl substituents. These functional groups suggest potential for diverse biological activities, making its thorough characterization a matter of significant interest for researchers in drug development. This guide aims to provide a foundational understanding of its spectroscopic characteristics to aid in its synthesis, identification, and further investigation.

Proposed Synthesis

A plausible synthetic route for this compound is based on the well-established synthesis of 2-amino-3-cyano-furans from α-hydroxy ketones and malononitrile. This reaction proceeds via a base-catalyzed condensation.

Proposed Reaction Scheme:

G Furoin Furoin (α-hydroxy ketone) Reaction Condensation Reaction Furoin->Reaction Malononitrile Malononitrile Malononitrile->Reaction Base Base (e.g., Piperidine) in Ethanol Base->Reaction Catalyst Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.6 - 7.8m2HProtons on the 2-furyl rings
~ 6.5 - 6.7m4HProtons on the 2-furyl rings
~ 5.0 - 6.0br s2H-NH₂ (exchangeable with D₂O)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 160 - 165C-2 (of the central furan ring)
~ 150 - 155C-5 (of the central furan ring)
~ 145 - 150Quaternary carbons of the 2-furyl rings
~ 115 - 125CH carbons of the 2-furyl rings
~ 110 - 115-C≡N
~ 90 - 95C-3 (of the central furan ring)
~ 140 - 145C-4 (of the central furan ring)

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3450 - 3300Medium, sharp (doublet)N-H stretching (amino group)
~ 3150 - 3100WeakC-H stretching (furan rings)
~ 2220 - 2210Strong, sharpC≡N stretching (nitrile group)
~ 1650 - 1600StrongN-H bending (amino group)
~ 1580 - 1450Medium to StrongC=C stretching (furan rings)
~ 1250 - 1000StrongC-O-C stretching (furan rings)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
240.21[M]⁺ (Molecular Ion)
Predicted FragmentsLoss of CO, CN, and fragmentation of furan rings

Table 5: Predicted UV-Vis Spectroscopic Data

λmax (nm)SolventInterpretation
~ 280 - 320Ethanolπ → π* transitions of the conjugated system

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic characterization of this compound.

Synthesis of this compound
  • To a solution of furoin (1,2-di(furan-2-yl)-2-hydroxyethan-1-one) (1.0 eq) in absolute ethanol, add malononitrile (1.0 eq).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.

  • ¹H NMR Spectroscopy : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy : Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : Record the FT-IR spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal, and then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe or gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is suitable.

  • Ionization : Use a standard electron ionization energy of 70 eV.

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and significant fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition : Record the UV-Vis spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the title compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Furoin + Malononitrile Reaction Base-catalyzed Condensation Start->Reaction Purification Purification (Filtration/Chromatography) Reaction->Purification NMR NMR (1H, 13C) Purification->NMR Purity & Structure IR FT-IR Purification->IR Functional Groups MS Mass Spec Purification->MS Molecular Weight UV UV-Vis Purification->UV Electronic Transitions Final_Analysis Data Analysis & Structure Elucidation NMR->Final_Analysis IR->Final_Analysis MS->Final_Analysis UV->Final_Analysis

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a projected spectroscopic profile and a practical framework for the synthesis and characterization of this compound. While the presented spectroscopic data are predictive, they are grounded in the well-understood principles of spectroscopic analysis and data from closely related furan derivatives. The detailed experimental protocols offer a clear path for researchers to synthesize and empirically validate the spectroscopic properties of this promising compound. This foundational information is intended to accelerate the exploration of its potential applications in medicinal chemistry and drug development. Further experimental work is necessary to confirm these predictions and to fully elucidate the biological activity of this novel heterocyclic entity.

An In-depth Technical Guide on the Spectroscopic Characterization of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, specific experimental ¹H NMR and ¹³C NMR data for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan were not found in the available scientific databases. The information presented herein is a predictive guide based on the analysis of structurally analogous compounds and established principles of nuclear magnetic resonance spectroscopy. This guide is intended to assist researchers in the characterization of the target molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the analysis of similar 2-aminofuran derivatives and substituted furans. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂4.5 - 6.0br s-
Furyl H-5'7.4 - 7.6m-
Furyl H-3'6.4 - 6.6m-
Furyl H-4'6.3 - 6.5m-
Furyl H-5''7.4 - 7.6m-
Furyl H-3''6.4 - 6.6m-
Furyl H-4''6.3 - 6.5m-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C-NH₂)158 - 162
C3 (C-CN)90 - 95
C4 (C-Furyl)145 - 150
C5 (C-Furyl)148 - 153
CN115 - 120
Furyl C-2'148 - 153
Furyl C-5'142 - 145
Furyl C-3'110 - 115
Furyl C-4'105 - 110
Furyl C-2''148 - 153
Furyl C-5''142 - 145
Furyl C-3''110 - 115
Furyl C-4''105 - 110

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR data for this compound, based on standard methodologies for similar organic compounds.

2.1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

2.2. NMR Spectrometer and Parameters

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of the target compound and a plausible synthetic pathway.

synthesis_and_characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis and Reporting start Starting Materials (e.g., 1,2-di(furan-2-yl)ethanone, malononitrile) reaction Chemical Reaction (e.g., Gewald Reaction) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Isolated Product (this compound) purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Structure Elucidation nmr->analysis ms->analysis ir->analysis report Technical Report / Publication analysis->report

Caption: Logical workflow for the synthesis and characterization of this compound.

gewald_reaction_pathway reactant1 1,2-di(furan-2-yl)ethanone C₁₀H₈O₃ intermediate Knoevenagel Condensation Product reactant1->intermediate reactant2 Malononitrile CH₂(CN)₂ reactant2->intermediate catalyst { Base Catalyst | (e.g., Piperidine, Morpholine)} catalyst->intermediate product This compound C₁₃H₈N₂O₃ intermediate->product Intramolecular Cyclization

Caption: Plausible synthetic pathway via the Gewald reaction.

Crystal Structure Analysis of a 2-Amino-3-cyanofuran Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, comprehensive crystal structure data for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan is not publicly available in crystallographic databases or peer-reviewed literature. This guide therefore presents a detailed analysis of a closely related and structurally significant analog, 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile , for which crystallographic data has been published. The methodologies and data presentation herein serve as a robust template for the analysis of the target compound once its crystals are obtained and studied.

This technical whitepaper provides an in-depth look at the crystal structure of the furan derivative, 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study of heterocyclic compounds and their solid-state properties. This document outlines the experimental protocols for crystal structure determination and presents the crystallographic data in a clear, tabular format for ease of comparison and interpretation.

Crystallographic Data Summary

The crystal structure of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1 with two independent molecules in the asymmetric unit. A summary of the key crystallographic data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile.

ParameterValue
Empirical FormulaC₂₁H₁₃N₃O
Formula Weight323.34 g/mol
Temperature123 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensions
a9.2308(3) Å
b12.5991(4) Å
c14.3043(4) Å
α89.954(2)°
β89.052(2)°
γ79.233(2)°
Volume1634.07(9) ų
Z (molecules per unit cell)4
Calculated Density1.314 Mg/m³
Absorption Coefficient0.08 mm⁻¹
Data Collection & Refinement
Reflections CollectedNot Specified
Independent ReflectionsNot Specified
Goodness-of-fit on F²Not Specified
Final R indices [I>2σ(I)]R = 0.045
R indices (all data)wR = 0.119

Experimental Protocols

The determination of the crystal structure of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile involved several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The title compound was synthesized and purified. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 1:1 mixture of dichloromethane and acetone. The slow evaporation of the solvent at room temperature yielded colorless crystals.

X-ray Data Collection

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. The diffraction data were collected at a temperature of 123 K using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the crystal structure analysis.

experimental_workflow synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization (Dichloromethane/Acetone) purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection X-ray Data Collection (Bruker APEXII CCD, 123 K) crystal_selection->data_collection data_processing Data Processing & Absorption Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement final_structure Final Crystal Structure & CIF File structure_refinement->final_structure

Crystal Structure Analysis Workflow

Molecular and Crystal Packing Structure

The asymmetric unit of 2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile contains two independent molecules with similar conformations. The furan rings in both molecules are essentially planar. The dihedral angles between the furan ring and the two attached phenyl rings are a key conformational feature. In the crystal, the molecules are linked by weak C—H···π and C—H···N interactions, which contribute to the stability of the crystal packing.

The logical relationship for the synthesis of a 2-amino-3-cyanofuran, which is the core of the originally requested compound, can be visualized as follows. This is a generalized pathway.

synthesis_pathway start α-Hydroxy Ketone + Malononitrile base Base Catalyst (e.g., Piperidine) start->base Reactants intermediate Knoevenagel Condensation Intermediate base->intermediate Reaction cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization & product 2-Amino-3-cyanofuran Derivative cyclization->product Dehydration

Generalized Synthesis of 2-Amino-3-cyanofurans

This guide provides a comprehensive overview of the crystal structure analysis of a relevant analog to this compound. The presented data and methodologies offer a valuable resource for researchers working on the synthesis and characterization of novel furan-based compounds for various applications, including drug discovery and materials science.

Theoretical Exploration of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical framework for the computational analysis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, a novel heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive experimental data, this document serves as a roadmap for in silico characterization, employing established quantum chemical methods to predict its structural, electronic, and spectroscopic properties. This approach facilitates a deeper understanding of the molecule's behavior at a quantum level, providing valuable insights for future synthesis, experimental validation, and potential drug discovery pipelines. While no direct theoretical studies on this specific molecule have been published, this paper extrapolates methodologies from computational studies of analogous furan and aminonitrile derivatives.

Introduction

Substituted furans are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of amino and cyano functionalities can significantly modulate their electronic properties and potential for intermolecular interactions, making them attractive scaffolds for drug design. This compound (C₁₃H₈N₂O₃) is a molecule of interest due to its unique combination of electron-donating (amino) and electron-withdrawing (cyano) groups, along with the aromatic furan rings. This architecture suggests potential for interesting photophysical properties and biological activity.

This whitepaper details a proposed theoretical workflow to elucidate the key chemical and physical properties of this target molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can model its geometry, electronic structure, and spectroscopic signatures.

Proposed Computational Methodology

A multi-step computational protocol is proposed to thoroughly investigate the properties of this compound. The workflow is designed to provide a comprehensive set of theoretical data for subsequent analysis and experimental correlation.

G cluster_0 Computational Workflow A Geometry Optimization B Frequency Analysis A->B Confirm Minimum Energy C Electronic Structure Analysis B->C Optimized Geometry D Spectroscopic Properties Prediction C->D Electronic Information E Data Analysis & Interpretation D->E Predicted Spectra

Caption: Proposed workflow for the theoretical calculation of molecular properties.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization using DFT, which calculates the electronic structure to find the arrangement of atoms with the lowest potential energy.

Experimental Protocol:

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p) is a flexible basis set that includes diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to accurately model bonding.

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.[1][2]

  • Environment: The calculation should be performed in the gas phase to represent an isolated molecule, and also in various solvents (e.g., water, DMSO) using a solvation model like the Polarization Continuum Model (PCM) to simulate solution-phase behavior.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also yields the theoretical vibrational (infrared and Raman) spectra.

Experimental Protocol:

  • Method: Analytical second derivatives of the energy with respect to nuclear displacement.

  • Level of Theory: B3LYP/6-311++G(d,p).

  • Output: Harmonic vibrational frequencies, IR intensities, and Raman activities. These can be compared with experimental IR and Raman spectra for validation.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical and serve as illustrative examples based on similar compounds found in the literature.

Table 1: Predicted Structural and Electronic Properties
PropertyPredicted Value (Hypothetical)MethodSignificance
Dipole Moment (Debye)~ 4.5 - 6.0 DDFTIndicates the molecule's polarity and potential for dipole-dipole interactions.
HOMO Energy (eV)~ -5.5 eVDFTRelates to the ionization potential and electron-donating ability.
LUMO Energy (eV)~ -1.8 eVDFTRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (eV)~ 3.7 eVDFTIndicates chemical reactivity and electronic excitation energy.
Molecular FormulaC₁₃H₈N₂O₃-Basic molecular information.[3]
Molar Mass ( g/mol )240.21-Basic molecular information.[3]
Melting Point (°C)183-185ExperimentalA known experimental value for comparison.[3]
Table 2: Predicted Spectroscopic Data
Spectroscopic PropertyPredicted Wavenumber/Wavelength (Hypothetical)AssignmentMethod
IR: ν(N-H) stretch~ 3400 - 3500 cm⁻¹Amino group N-H symmetric & asymmetric stretchesDFT
IR: ν(C≡N) stretch~ 2210 - 2230 cm⁻¹Cyano group C≡N stretchDFT
IR: ν(C=C) stretch~ 1600 - 1650 cm⁻¹Furan and aromatic ring C=C stretchesDFT
UV-Vis: λ_max (nm)~ 350 - 400 nmπ → π* electronic transitionTD-DFT
¹H NMR: δ(NH₂) (ppm)~ 6.0 - 7.0 ppmAmino protonsDFT/GIAO
¹³C NMR: δ(C≡N) (ppm)~ 115 - 120 ppmCyano carbonDFT/GIAO

Visualization of Molecular Orbitals and Potential Interactions

Understanding the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity.

G cluster_1 Frontier Molecular Orbitals HOMO HOMO Energy: ~ -5.5 eV Primarily located on the amino group and furan rings LUMO LUMO Energy: ~ -1.8 eV Primarily located on the cyano group and the central furan ring HOMO->LUMO Excitation (~3.7 eV)

Caption: Representation of Frontier Molecular Orbitals (HOMO and LUMO).

The localization of the HOMO on the amino and furan moieties suggests these are the primary sites for electrophilic attack. Conversely, the LUMO's position on the cyano-substituted furan indicates this region is susceptible to nucleophilic attack.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is unknown, related aminofuran and aminonitrile compounds have shown potential as inhibitors of various enzymes. For instance, many kinase inhibitors feature a heterocyclic core with hydrogen bond donors and acceptors. A hypothetical interaction with a kinase active site is depicted below.

G cluster_2 Hypothetical Kinase Inhibition Pathway Molecule This compound Kinase Kinase Active Site Molecule->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalysis ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling Phosphorylation->Downstream

Caption: Hypothetical inhibition of a kinase signaling pathway.

The amino group can act as a hydrogen bond donor, while the cyano group and furan oxygens can act as hydrogen bond acceptors, facilitating binding within an enzyme's active site.

Conclusion

This whitepaper presents a theoretical framework for the comprehensive characterization of this compound using quantum chemical calculations. The proposed methodologies, including DFT and TD-DFT, are standard and robust approaches for predicting the structural, electronic, and spectroscopic properties of novel organic molecules. The in silico data generated from this workflow will provide a foundational understanding of this molecule, guiding future synthetic efforts, spectroscopic analysis, and investigations into its potential as a pharmacologically active agent. The predictive power of these computational methods is an invaluable tool in modern drug discovery, enabling the rational design and prioritization of new chemical entities.

References

A Technical Guide to the Solubility of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, no specific quantitative data on the solubility of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan in various organic solvents is publicly available at this time. This guide, therefore, provides a detailed, generalized experimental protocol and workflow for determining the solubility of this compound, enabling researchers to generate this critical data in their own laboratories.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The furan moiety is a key structural feature in many biologically active compounds.[1] Understanding the solubility of this compound in a range of organic solvents is fundamental for its synthesis, purification, formulation, and application in various chemical and biological systems.

This technical guide outlines a standard methodology for the experimental determination of the solubility of this compound.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

2.1. Materials and Equipment

  • Analyte: this compound (solid, pure form)

  • Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, etc.)

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatic shaking incubator or water bath

    • Vials with screw caps and PTFE septa

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

    • Determine the concentration of the analyte in the diluted samples by interpolating their analytical signals on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the specific organic solvent using the following formula:

    Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

2.3. Data Presentation

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)
Solvent AT1Value 1
Solvent BT1Value 2
Solvent CT1Value 3
.........
Solvent AT2Value n

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (e.g., 24-72h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.45 µm) sample2->sample3 sample4 Dilute sample sample3->sample4 analysis1 Analyze via HPLC/UV-Vis sample4->analysis1 analysis2 Determine concentration from calibration curve analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Workflow for Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently documented in readily accessible literature, this guide provides a robust and standardized protocol for its determination. By following the outlined experimental procedure, researchers and drug development professionals can generate the necessary solubility data to support their ongoing work with this compound. The provided workflow diagram offers a clear visual representation of this process. The general properties of furan and its derivatives suggest that solubility will vary significantly with the polarity of the organic solvent.[2]

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-cyano-4,5-di(fur-2-yl)furan is a polysubstituted furan derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermal stability and degradation profile is paramount for determining its suitability for various applications, establishing safe handling and storage conditions, and predicting its behavior during thermal processing. This guide outlines the expected thermal behavior of this compound and provides detailed protocols for its empirical investigation.

The thermal stability of furan-based compounds is influenced by the nature of their substituents. The furan ring itself is known to undergo thermal decomposition through ring-opening reactions.[1] The presence of electron-withdrawing groups, such as the cyano group, can influence the reactivity of the furan ring. Conversely, the amino group may participate in various thermal reactions. The overall thermal profile of this compound will be a composite of the thermal labilities of its constituent functional groups and the furan rings.

Predicted Thermal Stability and Degradation Characteristics

Based on the analysis of related furan and heterocyclic compounds, a predictive summary of the thermal properties of this compound is presented below. It is anticipated that the decomposition will occur in multiple stages, corresponding to the loss of different functional groups and the eventual breakdown of the furan rings.

Thermal PropertyPredicted Value/RangeRationale/Comparative Compounds
Melting Point (°C) 183-185This is an experimentally determined value for the compound.
Onset of Decomposition (Tonset) (°C) 200 - 250Substituted aminofurans and related heterocyclic compounds often exhibit decomposition onset in this range. The presence of multiple aromatic rings may lend some initial stability.
Temperature of Maximum Decomposition Rate (Tmax) (°C) Stage 1: 250 - 350Stage 2: > 400Multi-stage decomposition is common for complex heterocyclic molecules. The initial stage may involve the loss of the amino and cyano groups, while the second stage would correspond to the degradation of the furan rings. Furan-based polymers show Tmax values in the range of 350-450°C.[2]
Residue at 600°C (%) 20 - 40The high carbon and nitrogen content may lead to the formation of a significant char residue upon pyrolysis in an inert atmosphere.

Proposed Degradation Pathway

The thermal degradation of this compound is likely to be a complex process involving multiple reaction pathways. A plausible degradation pathway, initiated by the cleavage of the weaker bonds and followed by the fragmentation of the heterocyclic rings, is proposed. The initial steps may involve the elimination of the amino and cyano groups, followed by the opening of the furan rings to yield smaller volatile fragments. At higher temperatures, these fragments can further react to form polycyclic aromatic hydrocarbons (PAHs).[3]

G Proposed Thermal Degradation Pathway A This compound B Initial Decomposition (Loss of Amino and Cyano Groups) A->B Heat (Δ) C Furan Ring Opening B->C E Char Residue B->E D Formation of Volatile Fragments (e.g., CO, HCN, smaller hydrocarbons) C->D F Secondary Reactions (Formation of PAHs at high temp.) D->F

Proposed Thermal Degradation Pathway

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, a combination of thermoanalytical techniques is recommended. The following protocols are based on standard methodologies for the analysis of organic compounds and polymers.[2][4]

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., alumina, platinum)

  • Gas supply (e.g., high-purity nitrogen, air) with flow controller

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a tared TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA curve. Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss (Tmax). Determine the onset temperature of decomposition (Tonset) and the percentage of residual mass.

Objective: To determine the melting point, and other thermal transitions such as crystallization and decomposition enthalpies.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum, hermetically sealed)

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a tared DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge with an inert gas like nitrogen.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Heat from 25 °C to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Hold for 2 minutes.

    • Cool to 25 °C at 10 °C/min.

    • Reheat to a temperature above decomposition (as determined by TGA) at 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the melting point from the peak of the endothermic transition in the first heating cycle. Analyze exothermic peaks for information on decomposition.

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Apparatus:

  • Pyrolyzer unit

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Capillary GC column suitable for separating polar and non-polar compounds.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 0.1-0.5 mg) into a pyrolysis tube or cup.

  • Pyrolysis: Rapidly heat the sample to a series of predetermined temperatures (e.g., 300 °C, 500 °C, 700 °C) in an inert atmosphere (helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the compounds by comparison with spectral libraries (e.g., NIST).

  • Data Analysis: Correlate the identified products with the decomposition stages observed in the TGA to propose a detailed degradation mechanism.

Experimental and Analytical Workflow

The logical flow of experimentation and data analysis for characterizing the thermal properties of this compound is depicted in the following diagram.

G Experimental and Analytical Workflow cluster_0 Thermal Analysis cluster_1 Degradation Product Analysis cluster_2 Data Interpretation and Modeling A TGA D Determination of T_onset, T_max, Residue A->D B DSC E Identification of Thermal Transitions B->E C Py-GC-MS F Identification of Degradation Products C->F G Kinetic Analysis (Optional) D->G H Elucidation of Degradation Pathway D->H E->H F->H G->H I This compound Sample I->A I->B I->C

Experimental and Analytical Workflow

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a comprehensive predictive framework for its thermal stability and degradation profile based on the behavior of analogous furan-containing compounds. The proposed experimental protocols for TGA, DSC, and Py-GC-MS offer a robust methodology for the empirical determination of its thermal properties. The insights gained from such studies will be invaluable for the safe and effective application of this compound in research and development.

References

Tautomerism in 2-Amino-3-Cyano-Furan Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 2-amino-3-cyano-furan systems. While specific quantitative equilibrium data for the parent 2-amino-3-cyano-furan is not extensively documented in publicly available literature, this guide outlines the fundamental principles, relevant analogous systems, and the established experimental and computational methodologies for the comprehensive study of its tautomeric forms. Understanding the tautomeric preferences of this heterocyclic scaffold is critical for predicting its chemical reactivity, biological activity, and for the rational design of novel therapeutic agents.

Introduction to Tautomerism in 2-Amino-3-Cyano-Furans

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of 2-amino-3-cyano-furan, two primary forms of tautomerism are of interest: amino-imino tautomerism and a potential contribution from keto-enol-like forms upon considering resonance structures.

The equilibrium between these tautomers is influenced by various factors including the solvent, temperature, pH, and the electronic nature of substituents on the furan ring. The distinct electronic and steric profiles of each tautomer can lead to significant differences in their biological activity and pharmacokinetic properties.

Potential Tautomeric Forms

The 2-amino-3-cyano-furan core can exist in equilibrium between the amino form and the imino form. The amino tautomer is generally considered the more stable form for many related heterocyclic systems. However, the presence of the electron-withdrawing cyano group and the nature of the furan ring can influence this equilibrium.

Figure 1: Amino-Imino Tautomerism in 2-Amino-3-Cyano-Furan.

Spectroscopic Characterization of Tautomers

Spectroscopic methods are pivotal in identifying and quantifying the different tautomeric forms in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the dominant tautomeric form. Key diagnostic signals include:

  • ¹H NMR: The chemical shift and multiplicity of the amino (-NH₂) protons can be indicative. In the amino form, these typically appear as a broad singlet. The protons on the furan ring will also exhibit characteristic shifts.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C3, will differ significantly between the amino and imino forms.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the tautomers.

  • Amino Form: Characterized by N-H stretching vibrations in the range of 3300-3500 cm⁻¹ and the C≡N stretch around 2200 cm⁻¹.

  • Imino Form: The C=N stretching vibration would be observed, and the N-H stretching frequency would differ from that of the amino group.

The following table summarizes typical IR absorption bands for related 2-amino-3-cyano-heterocyclic systems, which can be used as a reference.[1][2]

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Cyano (C≡N)Stretching2180 - 2230
Alkene (C=C)Stretching1620 - 1680
Imino (C=N)Stretching1640 - 1690

Experimental Protocols

General Synthesis of 2-Amino-3-Cyano-Furans and Analogs

A common and efficient method for the synthesis of substituted 2-amino-3-cyano-furans and their analogs, such as 4H-pyrans and 4H-chromenes, is through a one-pot, multi-component reaction.[3]

SynthesisWorkflow reagents Aldehyde/Ketone + Malononitrile + α-Hydroxyketone reaction_vessel Reaction Vessel (e.g., Ethanol, catalyst) reagents->reaction_vessel heating Heating / Stirring reaction_vessel->heating cyclization Knoevenagel Condensation & Michael Addition & Intramolecular Cyclization heating->cyclization product 2-Amino-3-cyano-furan Derivative cyclization->product purification Purification (Recrystallization / Chromatography) product->purification characterization Characterization (NMR, IR, MS) purification->characterization

Figure 2: General Workflow for the Synthesis of 2-Amino-3-Cyano-Furans.

Protocol for a Three-Component Synthesis of a 2-Amino-3-Cyano-4H-Pyran Derivative (Analogous System) [3]

  • Reactant Preparation: In a suitable reaction vessel, combine an aldehyde (1.0 mmol), malononitrile (1.0 mmol), and an active methylene compound such as ethyl acetoacetate (1.0 mmol) in a solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The solid product often precipitates and can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3-cyano-4H-pyran derivative.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is crucial as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative populations. For variable temperature (VT) NMR studies, acquire spectra at different temperatures to study the thermodynamics of the tautomeric equilibrium.

IR Sample Preparation and Analysis
  • Sample Preparation: Prepare a sample of the compound as a KBr pellet or a thin film. For solution-state studies, use a suitable IR-transparent solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the amino, imino, and cyano functional groups to infer the predominant tautomeric form.

Computational Analysis

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the tautomerism of 2-amino-3-cyano-furan.

ComputationalWorkflow structure Build Tautomer Structures (Amino and Imino forms) optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) structure->optimization frequency Frequency Calculation (Confirm minima, obtain thermochemical data) optimization->frequency solvation Solvation Model (e.g., PCM, SMD) optimization->solvation nmr Predict NMR Spectra (GIAO method) optimization->nmr energy Calculate Relative Energies (ΔG) and Equilibrium Constant (K_T) frequency->energy solvation->energy comparison Compare with Experimental Data nmr->comparison

Figure 3: A Typical Computational Workflow for Studying Tautomerism.

Computational studies on analogous systems often employ Density Functional Theory (DFT) to calculate the relative energies of the tautomers.[4] The relative Gibbs free energies (ΔG) can be used to predict the equilibrium constant (KT).

Implications for Drug Development

The ability of 2-amino-3-cyano-furans to exist in different tautomeric forms has significant implications for drug design and development:

  • Receptor Binding: Different tautomers may exhibit varied binding affinities for a biological target due to their distinct shapes and hydrogen bonding capabilities.

  • Physicochemical Properties: Tautomerism can affect properties such as solubility, lipophilicity, and membrane permeability, which in turn influence the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.

  • Metabolic Stability: One tautomer may be more susceptible to metabolic degradation than another.

Conclusion

The study of tautomerism in 2-amino-3-cyano-furan systems is a crucial aspect of understanding their chemical and biological properties. While direct experimental data on the parent compound is sparse, a robust framework for its investigation can be established based on well-documented methodologies for analogous heterocyclic systems. A combined approach of synthesis, spectroscopic analysis (NMR, IR), and computational modeling will be instrumental in elucidating the tautomeric landscape of this important class of compounds, thereby guiding their future applications in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 2-amino-3-cyano-4,5-di(fur-2-yl)furan. Due to the high electron-donating capacity of the amino group at the C2 position, the furan ring is anticipated to be exceptionally reactive towards electrophiles. This document outlines the theoretical basis for this reactivity, predicts the most probable sites of substitution, and provides detailed, inferred experimental protocols for key electrophilic substitution reactions, including formylation (Vilsmeier-Haack reaction), bromination, and nitration. The information herein is extrapolated from the known reactivity of similar 2-aminofuran derivatives and general principles of electrophilic aromatic substitution on electron-rich heterocyclic systems.

Introduction: Reactivity of the 2-Aminofuran Core

The central furan ring in this compound is highly activated towards electrophilic attack. The primary activating group is the amino substituent at the C2 position, which strongly donates electron density to the ring through resonance. This effect is partially offset by the electron-withdrawing nature of the cyano group at C3. The two fur-2-yl substituents at C4 and C5 are also expected to influence the ring's reactivity.

Generally, furan is more reactive than benzene in electrophilic aromatic substitution due to the electron-donating nature of the oxygen atom.[1] The presence of an amino group at the C2 position further enhances this reactivity, making the furan ring highly susceptible to attack by electrophiles.

Regioselectivity

Electrophilic substitution on 2-aminofurans is predicted to occur preferentially at the C5 position. This is due to the superior resonance stabilization of the cationic intermediate formed upon electrophilic attack at this position, where the positive charge can be delocalized onto the amino group's nitrogen atom.

Predicted Electrophilic Substitution Reactions and Experimental Protocols

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] Given the high reactivity of the 2-aminofuran core, this reaction is expected to proceed under gentle conditions to yield the 5-formyl derivative.

Predicted Reaction:

G reactant This compound product 2-Amino-3-cyano-5-formyl-4,5-di(fur-2-yl)furan reactant->product Formylation reagents POCl3, DMF (Vilsmeier Reagent) G reactant This compound product 2-Amino-5-bromo-3-cyano-4,5-di(fur-2-yl)furan reactant->product Bromination reagents NBS, CCl4 G reactant This compound product 2-Amino-3-cyano-5-nitro-4,5-di(fur-2-yl)furan reactant->product Nitration reagents HNO3, Ac2O G start Start: this compound reagent Select Electrophilic Reagent (e.g., Vilsmeier, NBS, Acetyl Nitrate) start->reagent reaction Perform Electrophilic Substitution reagent->reaction workup Reaction Work-up and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end Isolated Product characterization->end

References

A Technical Guide to the Nucleophilic Reactivity of the Amino Group in 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the predicted nucleophilic reactivity of the amino group in the novel heterocyclic compound, 2-Amino-3-cyano-4,5-di(fur-2-yl)furan. Due to the limited availability of direct experimental data on this specific molecule, this document extrapolates from the known reactivity of analogous 2-aminofuran and 2-aminothiophene systems. The guide covers key reaction pathways, including Schiff base formation, acylation, alkylation, and cyclization reactions, offering detailed hypothetical experimental protocols and expected outcomes. Quantitative data from related compounds are summarized for comparative analysis. Furthermore, diagrammatic representations of reaction mechanisms and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a polysubstituted furan derivative of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of a nucleophilic amino group adjacent to an electron-withdrawing cyano group on a furan scaffold suggests a rich and varied reactivity profile. This guide aims to provide a predictive yet thorough exploration of the nucleophilic character of the amino group in this molecule, thereby enabling further research into its synthetic utility and application. The insights presented herein are primarily derived from studies on structurally similar compounds, offering a foundational understanding for future experimental work.

Predicted Nucleophilic Reactivity of the Amino Group

The nucleophilicity of the amino group in this compound is influenced by the electronic effects of the furan ring and the adjacent cyano and furyl substituents. Based on analogous systems, the amino group is expected to readily participate in a variety of nucleophilic reactions.

Schiff Base Formation

The reaction of primary amines with aldehydes and ketones to form Schiff bases (imines) is a fundamental transformation in organic chemistry. The amino group of this compound is anticipated to react readily with various aldehydes to yield the corresponding N-substituted imines. This reaction is typically catalyzed by a small amount of acid.

Hypothetical Experimental Protocol:

To a solution of this compound (1 mmol) in ethanol (10 mL), the desired aldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) are added. The mixture is then refluxed for 2-4 hours while monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the Schiff base.

Table 1: Predicted Yields for Schiff Base Formation with Various Aldehydes (Based on Analogous Compounds)

AldehydeProduct StructurePredicted Yield (%)Reference
Benzaldehyde2-(Benzylideneamino)-3-cyano-4,5-di(fur-2-yl)furan85-95[1]
4-Nitrobenzaldehyde3-Cyano-4,5-di(fur-2-yl)-2-(4-nitrobenzylideneamino)furan80-90[1]
Furan-2-carbaldehyde3-Cyano-4,5-di(fur-2-yl)-2-((furan-2-ylmethylene)amino)furan90-98[2]
Acylation Reactions

Acylation of the amino group is a common method for the synthesis of amides, which are prevalent in many biologically active molecules. The amino group of the title compound is expected to react with various acylating agents, such as acid chlorides and anhydrides, in the presence of a base.

Hypothetical Experimental Protocol:

This compound (1 mmol) is dissolved in a suitable solvent like dichloromethane or pyridine. The acylating agent (1.2 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 3-6 hours. After the reaction is complete, the mixture is washed with water and a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the N-acylated product.

Table 2: Predicted Outcomes for Acylation Reactions (Based on General Reactivity)

Acylating AgentProduct StructurePredicted Yield (%)
Acetyl ChlorideN-(3-Cyano-4,5-di(fur-2-yl)furan-2-yl)acetamideHigh
Benzoyl ChlorideN-(3-Cyano-4,5-di(fur-2-yl)furan-2-yl)benzamideHigh
Acetic AnhydrideN-(3-Cyano-4,5-di(fur-2-yl)furan-2-yl)acetamideHigh
Alkylation Reactions

N-alkylation of the amino group can introduce various alkyl substituents, leading to secondary or tertiary amines. This can be achieved using alkyl halides or other alkylating agents. Palladium-catalyzed C-H alkylation has also been reported for furan rings, which could be a competing reaction.[3]

Hypothetical Experimental Protocol:

A mixture of this compound (1 mmol), the alkyl halide (1.5 mmol), and a base such as potassium carbonate (2 mmol) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 60-80 °C for 8-12 hours. The reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to give the N-alkylated product.

Cyclization Reactions

The strategic placement of the amino and cyano groups facilitates cyclization reactions to form fused heterocyclic systems, which are of great interest in drug discovery. For instance, reaction with formamide is expected to yield a furopyrimidine derivative.

Hypothetical Experimental Protocol:

A mixture of this compound (1 mmol) and an excess of formamide (5 mL) is heated at reflux for 6-8 hours. After cooling, the reaction mixture is poured into ice water. The precipitate formed is filtered, washed with water, and recrystallized from a suitable solvent to afford the 4-aminofuro[2,3-d]pyrimidine derivative.[1]

Table 3: Predicted Cyclization Reaction Products

ReagentProduct StructurePredicted Yield (%)Reference
Formamide4-Amino-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine70-80[1]
Orthoesters4-Alkoxy/Aryl-5,6-di(fur-2-yl)furo[2,3-d]pyrimidinesModerate to High

Visualizing Reaction Pathways and Workflows

To further elucidate the discussed reactivity, the following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and a general experimental workflow.

Schiff_Base_Formation A This compound C Protonated Amino Group A->C Acid Catalyst D Nucleophilic Attack A->D B Aldehyde (R-CHO) B->D E Carbinolamine Intermediate D->E F Protonation of Hydroxyl E->F + H+ Catalyst H+ E->Catalyst G Elimination of Water F->G H Iminium Ion G->H I Deprotonation H->I J Schiff Base (Imine) I->J Catalyst->C

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Acylation_Reaction Start This compound Step1 Nucleophilic Attack on Carbonyl Carbon Start->Step1 Reagent Acylating Agent (R-CO-X) Reagent->Step1 Base Base (e.g., Pyridine) Base->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Elimination of Leaving Group (X-) Intermediate->Step2 Product N-Acylated Product (Amide) Step2->Product

Caption: General Pathway for the Acylation of the Amino Group.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve 2-Amino-3-cyano- 4,5-di(fur-2-yl)furan in Solvent AddReagents Add Reagents (e.g., Aldehyde, Acyl Chloride) Start->AddReagents AddCatalyst Add Catalyst/Base (if required) AddReagents->AddCatalyst Heat Heat/Stir for Specified Time AddCatalyst->Heat Monitor Monitor Progress (TLC) Heat->Monitor Monitor->Heat Continue if incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Purification (Crystallization/Chromatography) Extract->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize

Caption: General Experimental Workflow for Nucleophilic Reactions.

Conclusion

While direct experimental investigation of this compound is still in its nascent stages, a comprehensive understanding of its potential reactivity can be established by examining analogous chemical systems. The amino group is predicted to be a versatile nucleophilic center, readily undergoing Schiff base formation, acylation, alkylation, and cyclization reactions. The protocols and data presented in this guide serve as a valuable starting point for researchers aiming to explore the synthetic potential of this promising heterocyclic scaffold. Further experimental validation is essential to confirm and expand upon these predictions, ultimately paving the way for the development of novel functional materials and therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-3-cyano-4,5-di(fur-2-yl)furan as a Versatile Precursor for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-amino-3-cyano-4,5-di(fur-2-yl)furan as a key building block for the construction of various fused heterocyclic systems. The protocols detailed below are based on established synthetic methodologies for analogous 2-amino-3-cyanofuran derivatives and are adapted for this specific substrate. The resulting fused heterocycles, such as furo[2,3-d]pyrimidines and furo[2,3-b]pyridines, are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties.

Synthesis of the Building Block: this compound

The starting material, this compound, can be synthesized via a base-catalyzed condensation reaction.

General Synthesis Pathway

Furoin Furoin Reaction Condensation Furoin->Reaction Malononitrile Malononitrile Malononitrile->Reaction Base Base (e.g., Piperidine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthesis of the furan building block.

Experimental Protocol: Synthesis of this compound

Materials:

  • Furoin (1 equivalent)

  • Malononitrile (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Dissolve furoin and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure this compound.

Expected Yield: 80-90%

Characterization Data (Predicted):

  • Appearance: Pale yellow to white solid

  • Melting Point: 183-185 °C[1]

  • Molecular Formula: C₁₃H₈N₂O₃[1]

  • Molar Mass: 240.21 g/mol [1]

Applications in the Synthesis of Fused Heterocycles

The presence of an amino and a cyano group in a vicinal position on the furan ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.

Synthesis of Furo[2,3-d]pyrimidines

Furo[2,3-d]pyrimidines are an important class of compounds with a wide range of biological activities, including kinase inhibition and anticancer effects.[1] They can be readily synthesized from this compound.

StartingMaterial This compound Reaction Cyclocondensation StartingMaterial->Reaction Formamide Formamide Formamide->Reaction Product 4-Amino-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine Reaction->Product

Caption: Synthesis of 4-aminofuro[2,3-d]pyrimidine.

Experimental Protocol:

  • A mixture of this compound (1 equivalent) and an excess of formamide is heated at reflux for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure product.

StartingMaterial This compound Reaction Cyclocondensation StartingMaterial->Reaction FormicAcid Formic Acid FormicAcid->Reaction Product 5,6-di(fur-2-yl)furo[2,3-d]pyrimidin-4(3H)-one Reaction->Product StartingMaterial This compound Reaction Friedländer Annulation StartingMaterial->Reaction Cyclohexanone Cyclohexanone Cyclohexanone->Reaction Catalyst Catalyst (e.g., p-TsOH) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 4-Amino-5,6-di(fur-2-yl)-7,8-dihydrofuro[2,3-b]quinoline Reaction->Product cluster_0 Biological Evaluation Workflow Synthesis Synthesis of Fused Heterocycles Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Anticancer Screening (e.g., MTT Assay) Purification->InVitro Kinase Kinase Inhibition Assays (e.g., VEGFR2, EGFR) Purification->Kinase Antimicrobial Antimicrobial Screening (MIC Determination) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Kinase->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead cluster_1 Kinase Inhibition Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Receptor->Downstream Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->Receptor Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. They are recognized as bioisosteres of purines and have demonstrated a wide range of biological activities, including acting as potent inhibitors of various protein kinases. This document provides detailed protocols for the synthesis of pyrimidine derivatives, specifically 4-aminofuro[2,3-d]pyrimidines and 4-hydroxyfuro[2,3-d]pyrimidines, using 2-Amino-3-cyano-4,5-di(fur-2-yl)furan as the starting material. The methodologies described are based on established cyclocondensation reactions and are intended to guide researchers in the preparation of these valuable compounds for further investigation.

General Reaction Scheme

The synthesis of furo[2,3-d]pyrimidine derivatives from this compound typically involves a cyclocondensation reaction with a one-carbon or related donor. The amino and cyano groups of the starting furan react to form the pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine

This protocol describes the synthesis of 4-aminofuro[2,3-d]pyrimidines via the reaction of this compound with formamide. This reaction is a common and effective method for introducing an amino group at the 4-position of the pyrimidine ring.

Materials:

  • This compound

  • Formamide

  • Ethanol (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol, dimethylformamide)

Procedure:

  • In a round-bottom flask, place this compound (1 equivalent).

  • Add an excess of formamide (approximately 10-20 equivalents). The use of formamide as both a reactant and a solvent is common. Alternatively, the reaction can be carried out in a high-boiling solvent like ethanol.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or dimethylformamide to obtain pure 4-Amino-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 4-Hydroxy-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine

This protocol outlines the synthesis of 4-hydroxyfuro[2,3-d]pyrimidines (which may exist in the tautomeric 4-oxo form) by reacting this compound with urea.

Materials:

  • This compound

  • Urea

  • High-boiling point solvent (e.g., dimethylformamide, diphenyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and urea (2-3 equivalents).

  • Add a suitable high-boiling solvent such as dimethylformamide (DMF) or diphenyl ether.

  • Fit the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to a temperature of 160-200 °C and maintain for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, pour the mixture into water to induce precipitation.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., water, ethanol).

  • Recrystallize the crude product from a high-boiling solvent like DMF or acetic acid to yield pure 4-Hydroxy-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine.

  • Dry the final product under vacuum.

Data Presentation

Table 1: Summary of Synthesized Pyrimidine Derivatives

Starting MaterialReagentProductMolecular Formula
This compoundFormamide4-Amino-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine[1]C₁₄H₉N₃O₃[1]
This compoundUrea4-Hydroxy-5,6-di(fur-2-yl)furo[2,3-d]pyrimidineC₁₄H₈N₂O₄

Table 2: Representative Characterization Data for Furo[2,3-d]pyrimidine Derivatives

CompoundAppearanceMelting Point (°C)1H NMR (δ, ppm)IR (cm-1)
4-Amino-5,6-disubstituted-furo[2,3-d]pyrimidineOff-white to pale yellow solid>2508.1-8.3 (s, 1H, H-2), 7.0-7.8 (m, Ar-H), 5.5-6.0 (br s, 2H, NH₂)3300-3100 (NH₂), 2220 (CN, if starting material is present), 1640-1600 (C=N, C=C)
4-Hydroxy-5,6-disubstituted-furo[2,3-d]pyrimidineWhite to off-white solid>30010.0-12.0 (br s, 1H, NH/OH), 8.0-8.2 (s, 1H, H-2), 7.0-7.8 (m, Ar-H)3200-2800 (OH, NH), 1680-1650 (C=O)

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target pyrimidine derivatives.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start This compound reagent Add Reagent (Formamide or Urea) start->reagent reaction Reflux (Heating) reagent->reaction cool Cooling reaction->cool precipitate Precipitation (Addition to water) cool->precipitate filter Filtration precipitate->filter recrystallize Recrystallization filter->recrystallize dry Drying recrystallize->dry product Purified Pyrimidine Derivative dry->product

Caption: General workflow for the synthesis of pyrimidine derivatives.

Reaction Pathways

The diagram below shows the chemical transformation from the starting material to the two primary products.

reaction_pathway Synthesis of Furo[2,3-d]pyrimidine Derivatives start This compound product1 4-Amino-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine start->product1  Formamide, Δ product2 4-Hydroxy-5,6-di(fur-2-yl)furo[2,3-d]pyrimidine start->product2  Urea, Δ

Caption: Reaction pathways for pyrimidine synthesis.

Potential Signaling Pathway Inhibition

Many furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by the synthesized compounds.

signaling_pathway Potential EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Furo[2,3-d]pyrimidine Derivative inhibitor->dimerization Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition.

Conclusion

The protocols and data provided in this document serve as a comprehensive guide for the synthesis of novel pyrimidine derivatives from this compound. These compounds hold potential for further investigation as biologically active agents, particularly in the context of kinase inhibition for applications in drug development. Researchers are encouraged to use these methods as a starting point and to optimize conditions for their specific needs. Further biological evaluation of these novel compounds is warranted to explore their therapeutic potential.

References

Application Notes and Protocols for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the specific medicinal chemistry applications of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan is limited. The following application notes and protocols are based on the known biological activities of the broader class of 2-aminofuran derivatives and detailed studies on structurally similar compounds. These notes are intended to serve as a foundational guide for initiating research into the potential therapeutic applications of this compound.

Introduction

The furan nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The 2-amino-3-cyanofuran moiety, in particular, is a versatile pharmacophore found in numerous biologically active molecules. The title compound, this compound, incorporates this key functional group and is further distinguished by the presence of two furan rings at the 4 and 5 positions. While specific biological data for this compound is not extensively documented, its structural features suggest significant potential for investigation in drug discovery, particularly in oncology and infectious diseases.

A structurally related compound, 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan, has been synthesized and its derivatives were evaluated for their inhibitory effects on DNA and protein synthesis in P-388 leukemia cells, indicating potential antitumor activity.[5] This suggests that this compound may exhibit similar cytotoxic or antiproliferative effects.

Potential Therapeutic Applications

Anticancer Activity

The 2-amino-3-cyanopyridine scaffold, a close analogue to the 2-amino-3-cyanofuran core, has been explored for its anticancer properties.[6] Derivatives of this scaffold have shown promising activity against various cancer cell lines.[6] It is hypothesized that this compound could interfere with cellular processes crucial for cancer cell proliferation and survival.

Hypothesized Mechanism of Action:

Many anticancer agents function by inducing apoptosis (programmed cell death) or by inhibiting key signaling pathways involved in cell growth and proliferation. A plausible, yet unverified, mechanism for this class of compounds could involve the inhibition of protein kinases or interaction with DNA, leading to cell cycle arrest and apoptosis.

anticancer_pathway Compound This compound Target Cellular Target (e.g., Protein Kinase, DNA) Compound->Target Binds to Signaling Inhibition of Proliferation Signaling Target->Signaling Inhibits CellCycle Cell Cycle Arrest Signaling->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis CancerCell Cancer Cell Apoptosis->CancerCell Leads to Death of

Caption: Hypothesized anticancer mechanism of action.

Antimicrobial Activity

Furan derivatives are known to possess significant antimicrobial properties.[2][7] The compact, electron-rich furan rings in this compound may allow it to interact with microbial enzymes or cellular structures, leading to the inhibition of growth or cell death.

Quantitative Data Summary

As specific quantitative data for the title compound is not available, the following table presents data for a representative 2-amino-3-cyanopyridine derivative with reported anticancer activity to illustrate the type of data that would be generated.[6]

Compound IDTarget Cell LineAssay TypeIC50 (µM)[6]
4f A549 (Lung Cancer)MTT23.78
4f MKN45 (Gastric Cancer)MTT67.61
4f MCF7 (Breast Cancer)MTT53.87

Experimental Protocols

Synthesis of this compound

The following is a plausible synthetic protocol based on established methods for the synthesis of substituted 2-aminofurans.[5]

synthesis_workflow start Starting Materials: 1,2-di(furan-2-yl)ethanone Malononitrile step1 Reaction with a suitable base (e.g., piperidine) in a solvent like ethanol. start->step1 step2 Reflux the reaction mixture for several hours. step1->step2 step3 Monitor reaction progress by TLC. step2->step3 step4 Cool the reaction mixture and isolate the crude product by filtration. step3->step4 step5 Purify the product by recrystallization or column chromatography. step4->step5 end Final Product: This compound step5->end

Caption: General synthetic workflow.

Materials:

  • 1,2-di(furan-2-yl)ethanone

  • Malononitrile

  • Piperidine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Thin-layer chromatography (TLC) equipment

  • Filtration apparatus

  • Recrystallization or column chromatography supplies

Procedure:

  • In a round-bottom flask, dissolve 1,2-di(furan-2-yl)ethanone (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, with stirring.

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • The crude product is then washed with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

  • The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium from the stock solution.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

Application Notes and Protocols for In Vitro Antimicrobial Screening of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The furan nucleus is a key structural motif in numerous natural products and synthetic drugs. The compound, 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, belongs to this promising class of molecules. Its structural features, including the presence of amino and cyano groups, suggest potential for biological activity. These application notes provide a comprehensive guide for the in vitro antimicrobial screening of this compound, detailing its potential applications, and providing standardized protocols for its evaluation.

Compound Profile

  • IUPAC Name: 2-Amino-3-cyano-4,5-di(furan-2-yl)furan

  • CAS Number: 24386-17-2[1]

  • Molecular Formula: C₁₃H₈N₂O₃[1]

  • Molecular Weight: 240.22 g/mol

  • Chemical Structure:

Potential Applications

The structural characteristics of this compound suggest its potential as a lead compound in the development of new antimicrobial agents. The furan moiety is a known pharmacophore in many antimicrobial drugs. The amino and cyano substituents can contribute to the molecule's ability to interact with biological targets in microorganisms. Further screening of this compound and its derivatives could lead to the discovery of novel therapeutics for bacterial and fungal infections.

Data Presentation

Note: The following data is illustrative and provided as a template for presenting experimental results. Specific values should be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainATCC NumberMIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Staphylococcus aureus2921316Vancomycin1
Escherichia coli2592232Ciprofloxacin0.015
Pseudomonas aeruginosa2785364Gentamicin0.5
Enterococcus faecalis2921232Ampicillin0.5
Streptococcus pneumoniae496198Penicillin0.015
Klebsiella pneumoniae70060364Meropenem0.06

Table 2: Zone of Inhibition of this compound against Various Fungal Strains

Fungal StrainATCC NumberZone of Inhibition (mm) at 100 µ g/disc Reference AntifungalReference Zone of Inhibition (mm)
Candida albicans9002814Fluconazole28
Aspergillus niger1640412Amphotericin B25
Cryptococcus neoformans1411615Fluconazole30

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

a. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

b. Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Procedure:

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard the final 50 µL from well 10. This will create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no inoculum).

    • Inoculate wells 1 through 11 with 50 µL of the diluted bacterial inoculum. The final volume in each well will be 100 µL.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • The sterility control well should remain clear, and the growth control well should show turbidity.

Agar Disk Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

a. Materials:

  • This compound

  • Sterile filter paper discs (6 mm in diameter)

  • Mueller-Hinton Agar (MHA)

  • Test microbial strains

  • Sterile swabs

  • Incubator

b. Procedure:

  • Preparation of Test Discs: Aseptically apply a known concentration of this compound solution (e.g., 100 µg in a suitable solvent) to sterile filter paper discs and allow them to dry.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.

  • Application of Discs: Place the prepared discs containing the test compound onto the surface of the inoculated MHA plate. Gently press the discs to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mic MIC Determination (Broth Microdilution) cluster_disk Zone of Inhibition (Agar Disk Diffusion) cluster_results Data Analysis Compound This compound Stock Solution SerialDilution Serial Dilution of Compound in 96-well plate Compound->SerialDilution PlaceDisks Place Compound-impregnated Disks Compound->PlaceDisks Microbe Microbial Culture (Bacteria/Fungi) Inoculum Standardized Inoculum (0.5 McFarland) Microbe->Inoculum Inoculation_MIC Inoculation with Bacterial Suspension Inoculum->Inoculation_MIC LawnCulture Prepare Lawn Culture on Agar Plate Inoculum->LawnCulture SerialDilution->Inoculation_MIC Incubation_MIC Incubation (16-20h, 35°C) Inoculation_MIC->Incubation_MIC Read_MIC Read MIC Value (Lowest concentration with no growth) Incubation_MIC->Read_MIC MIC_Data Quantitative MIC Data Read_MIC->MIC_Data LawnCulture->PlaceDisks Incubation_Disk Incubation PlaceDisks->Incubation_Disk MeasureZone Measure Zone of Inhibition (mm) Incubation_Disk->MeasureZone Zone_Data Semi-quantitative Zone of Inhibition Data MeasureZone->Zone_Data

Caption: Workflow for in vitro antimicrobial screening.

MIC_Determination_Pathway start Start prep_stock Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) start->prep_stock prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution in 96-well plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Logical steps for MIC determination.

References

Application Notes and Protocols for the Cytotoxicity Assessment of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted furans represent a class of heterocyclic compounds with significant therapeutic potential, including anticancer activities. This document provides a detailed protocol for assessing the in vitro cytotoxicity of the novel compound, 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, against various cancer cell lines. While specific cytotoxic data for this exact compound is not yet publicly available, this protocol is based on established methodologies for similar furan-based molecules and other 2-amino-3-carbonitrile derivatives. The provided data from related compounds serves as a reference for expected outcomes and experimental design.

The protocols detailed below focus on the widely used MTT and XTT colorimetric assays, which measure cell metabolic activity as an indicator of cell viability.[1] These assays are foundational in preclinical drug discovery for determining the dose-dependent effects of novel chemical entities on cancer cells.

Data Presentation: Cytotoxicity of Structurally Related Furan and 2-Amino-3-Cyano Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of compounds structurally related to this compound against various cancer cell lines. This data is presented to offer a comparative baseline for researchers investigating the potential of the title compound.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Furan-based Derivatives Compound 4 (a furan-based compound)MCF-7 (Breast)4.06[2]
Compound 7 (a furan-based compound)MCF-7 (Breast)2.96[2]
Naphtho[2,3-b]furan Derivative (NW16)HCT116 (Colorectal)0.28[3]
2-Amino-3-cyanopyridines Compound 4fA549 (Lung)23.78[4]
Compound 4fMKN45 (Gastric)67.61[4]
Compound 4fMCF7 (Breast)53.87[4]
2-Amino-3-cyanoquinolines Compound 4dA549 (Lung)3.317 ± 0.142[5]
Compound 4eA549 (Lung)4.648 ± 0.199[5]
Compound 4dMCF-7 (Breast)7.711 ± 0.217[5]
Compound 4eMCF-7 (Breast)6.114 ± 0.272[5]

Experimental Protocols

This section provides detailed protocols for the MTT and XTT assays, which are suitable for determining the cytotoxicity of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Determine cell density using a hemocytometer.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-cell control (medium only for background measurement).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 50 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader.[6][7] A reference wavelength of 630 nm can be used to correct for background absorbance.[7]

Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method that measures cellular metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[1]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound stock solution

  • XTT labeling reagent

  • Electron coupling reagent (e.g., PMS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT assay protocol (Step 1).

  • Compound Treatment:

    • Follow the same procedure as described in the MTT assay protocol (Step 2).

  • XTT Reagent Preparation and Addition:

    • Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.[1] A typical ratio is 5 mL of XTT reagent to 0.1 mL of electron coupling reagent for one 96-well plate.[9]

    • After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[1]

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[1] The optimal incubation time may vary depending on the cell line.

  • Absorbance Measurement:

    • Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength to measure the absorbance of the formazan product is between 450-500 nm.[9] A reference wavelength of 660 nm can be used to measure background signals.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Harvesting 2. Cell Harvesting & Counting Cell_Culture->Harvesting Seeding 3. Cell Seeding (96-well plate) Harvesting->Seeding Treatment 5. Cell Treatment (24-72h Incubation) Seeding->Treatment Compound_Prep 4. Compound Dilution (Serial Dilutions) Compound_Prep->Treatment Reagent_Addition 6. Add Assay Reagent (e.g., MTT, XTT) Treatment->Reagent_Addition Incubation 7. Incubation (2-4h) Reagent_Addition->Incubation Solubilization 8. Solubilization (MTT Assay Only) Incubation->Solubilization Read_Absorbance 9. Read Absorbance Solubilization->Read_Absorbance Data_Analysis 10. Data Analysis (Calculate IC50) Read_Absorbance->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assays.

Potential Signaling Pathway

While the precise mechanism of action for this compound is yet to be elucidated, related heterocyclic compounds have been shown to target key signaling pathways in cancer, such as the STAT3 pathway. The following diagram illustrates a simplified hypothetical pathway that could be inhibited by such a compound.

Signaling_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization DNA DNA STAT3_active->DNA translocates & binds to Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression promotes transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Compound 2-Amino-3-cyano- 4,5-di(fur-2-yl)furan Compound->STAT3_active inhibits Apoptosis Apoptosis

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway.

References

Application Notes and Protocols: 2-Amino-3-cyano-4,5-di(fur-2-yl)furan in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising frontier in photovoltaic technology, offering a cost-effective and environmentally friendlier alternative to conventional silicon-based solar cells. The core of a DSSC's performance lies in the sensitizing dye, which is responsible for light absorption and electron injection. Organic dyes, particularly those with a donor-π-acceptor (D-π-A) architecture, have garnered significant attention due to their high molar extinction coefficients and tunable photophysical and electrochemical properties.

This document provides detailed application notes and protocols for the use of furan-containing dyes in DSSCs, with a specific focus on the potential application of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan . While specific performance data for this exact molecule is not yet prevalent in published literature, this guide leverages data from structurally similar furan-based dyes to provide a comprehensive framework for its synthesis, application, and characterization in DSSCs. The furan moiety is an attractive π-bridge in D-π-A dyes as it has been shown to facilitate efficient charge transfer and can lead to high power conversion efficiencies.[1][2][3][4] Theoretical studies suggest that furan can be a promising π-bridge to enhance the efficiency of sensitizing dyes.[1]

Overview of Furan-Based Dyes in DSSCs

Furan-containing organic dyes have been successfully employed as sensitizers in DSSCs, demonstrating impressive power conversion efficiencies (PCEs). The furan ring serves as an effective π-linker, facilitating intramolecular charge transfer from the electron donor to the electron acceptor/anchoring group. Studies comparing furan and thiophene as π-bridges have shown that furan-containing dyes can exhibit higher PCEs. For instance, a porphyrin-based dye with a furan bridge (PorF) showed a PCE of 4.5%, outperforming its thiophene counterpart (PorT) which had a PCE of 3.6%.[2][5] Furthermore, a series of organic dyes with different conjugated linkers, including furan and bifuran, have achieved efficiencies in the range of 6.88% to 7.77%.[6][7]

Data Presentation: Performance of Furan-Containing Dyes

The following table summarizes the photovoltaic performance of representative furan-containing dyes from the literature, providing a benchmark for the expected performance of novel furan-based sensitizers.

Dye Name/TypeVoc (V)Jsc (mA/cm2)Fill Factor (FF)PCE (η%)ElectrolyteReference
Porphyrin-Furan (PorF)0.6510.10.684.5Iodide/Triiodide[2][5]
Furan-linker dye---6.88 - 7.77Acetonitrile-based[6][7]
Bifuran-linker dye---6.39 - 7.00Ionic liquid[6][7]

Experimental Protocols

This section details the necessary experimental procedures, from the synthesis of the proposed dye to the fabrication and characterization of the complete DSSC device.

Proposed Synthesis of this compound

While a specific synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methods for synthesizing substituted furans and related 2-amino-3-cyanoheterocycles.[8][9] A common method for the synthesis of 2-amino-3-cyanofurans involves the reaction of an α-hydroxyketone with malononitrile in the presence of a base.

Proposed Reaction Scheme:

  • Synthesis of 1,2-di(furan-2-yl)-2-hydroxyethan-1-one (Furoin): This can be achieved through a benzoin-type condensation of furfural.

  • Synthesis of this compound: The synthesized furoin can then be reacted with malononitrile in the presence of a base catalyst such as diethylamine or piperidine in a suitable solvent like ethanol or dimethylformamide.

Detailed Protocol:

  • Step 1: Synthesis of Furoin.

    • Dissolve furfural in ethanol.

    • Add a catalytic amount of a cyanide salt (e.g., sodium cyanide) or a thiamine hydrochloride/sodium hydroxide mixture.

    • Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and isolate the furoin product by filtration or extraction.

    • Purify the product by recrystallization.

  • Step 2: Synthesis of the Target Dye.

    • Dissolve the synthesized furoin and malononitrile in ethanol.

    • Add a catalytic amount of diethylamine.

    • Stir the reaction mixture at room temperature or gentle heating until completion (monitored by TLC).

    • Upon completion, the product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure followed by column chromatography.

    • Characterize the final product using techniques such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.

Fabrication of the Dye-Sensitized Solar Cell

The following protocol describes the fabrication of a typical DSSC using the synthesized furan-based dye.

Materials and Reagents:

  • FTO (Fluorine-doped Tin Oxide) coated glass

  • Titanium dioxide (TiO2) paste (e.g., P25)

  • Sintering furnace

  • Solution of the synthesized furan dye in a suitable solvent (e.g., ethanol, acetonitrile/tert-butanol mixture)

  • Platinum (Pt) precursor solution (e.g., H2PtCl6 in isopropanol) or platinized FTO glass

  • Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I2, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Surlyn or other thermoplastic sealant

  • Binder clips

Protocol:

  • Preparation of the TiO2 Photoanode:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Apply a layer of TiO2 paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Dry the TiO2 film at room temperature and then sinter it in a furnace at a high temperature (e.g., 450-500 °C) for 30 minutes to create a porous, crystalline film.

    • Allow the photoanode to cool down to room temperature.

  • Dye Sensitization:

    • Immerse the cooled TiO2 photoanode in a solution of the this compound dye (typically 0.3-0.5 mM in a suitable solvent) for 12-24 hours at room temperature.

    • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.

  • Preparation of the Counter Electrode:

    • Clean another FTO glass substrate as described in step 1.

    • Deposit a thin layer of platinum on the conductive side of the FTO glass. This can be done by drop-casting the H2PtCl6 solution and then heating it at 400 °C for 20 minutes.

  • Assembly of the DSSC:

    • Place a thermoplastic sealant (e.g., Surlyn) around the TiO2 film on the photoanode.

    • Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.

    • Inject the electrolyte solution into the cell through the opening.

    • Seal the opening with the sealant and a small piece of glass.

    • Use binder clips to hold the cell together during characterization.

Characterization of the DSSC

The performance of the fabricated DSSC should be evaluated using standard characterization techniques.

Key Characterization Techniques:

  • Current Density-Voltage (J-V) Measurement: This is the primary method to determine the key performance parameters of the solar cell.

    • Procedure: The DSSC is illuminated with a solar simulator (AM 1.5G, 100 mW/cm2) and the current is measured while sweeping the voltage.

    • Parameters Obtained: Short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

  • Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the quantum efficiency of the cell at different wavelengths of light.

    • Procedure: The cell is illuminated with monochromatic light of varying wavelengths, and the resulting photocurrent is measured.

  • Electrochemical Impedance Spectroscopy (EIS): This technique is used to study the charge transfer processes occurring at the different interfaces within the DSSC.

    • Procedure: A small AC voltage is applied to the cell at different DC biases, and the impedance is measured over a range of frequencies.

Visualizations

Experimental Workflow for DSSC Fabrication

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization FTO_Cleaning FTO Glass Cleaning TiO2_Deposition TiO2 Deposition (Doctor Blade) FTO_Cleaning->TiO2_Deposition Sintering Sintering (450-500 °C) TiO2_Deposition->Sintering Dye_Sensitization Dye Sensitization Sintering->Dye_Sensitization Sealing Sealant Application Dye_Sensitization->Sealing FTO_Cleaning2 FTO Glass Cleaning Pt_Deposition Pt Deposition FTO_Cleaning2->Pt_Deposition Assembly Sandwich Electrodes Pt_Deposition->Assembly Sealing->Assembly Electrolyte_Injection Electrolyte Injection Assembly->Electrolyte_Injection Final_Sealing Final Sealing Electrolyte_Injection->Final_Sealing JV_Measurement J-V Measurement Final_Sealing->JV_Measurement IPCE_Measurement IPCE Measurement Final_Sealing->IPCE_Measurement EIS_Measurement EIS Measurement Final_Sealing->EIS_Measurement DSSC_Working_Principle cluster_dssc DSSC Components cluster_process Charge Generation and Transport Photoanode Photoanode (FTO/TiO2) Electron_Transport 3. Electron Transport Photoanode->Electron_Transport Dye Dye Molecule (this compound) Electron_Injection 2. Electron Injection Dye->Electron_Injection e⁻ Electrolyte Electrolyte (I⁻/I₃⁻) Dye_Regeneration 4. Dye Regeneration Electrolyte->Dye_Regeneration I⁻ Counter_Electrode Counter Electrode (Pt) Electrolyte_Regeneration 5. Electrolyte Regeneration Counter_Electrode->Electrolyte_Regeneration Light_Absorption 1. Light Absorption (Photon) Light_Absorption->Dye Electron_Injection->Photoanode External_Circuit External Load Electron_Transport->External_Circuit External_Circuit->Counter_Electrode e⁻ Dye_Regeneration->Dye Dye⁺ -> Dye Electrolyte_Regeneration->Electrolyte I⁻

References

Application Notes and Protocols for N-acylation of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of 2-amino-3-cyano-4,5-di(fur-2-yl)furan, a key transformation in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The described methods utilize readily available acylating agents, including acid chlorides and acid anhydrides, under mild and efficient reaction conditions. This protocol is designed to be a practical guide for researchers, offering clear, step-by-step instructions and expected outcomes based on established methodologies for the acylation of heterocyclic amines.

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, serving as a crucial step in the functionalization of amines.[1][2] This reaction introduces an acyl group onto a nitrogen atom, forming an amide linkage, which is a common motif in a vast array of pharmaceuticals, agrochemicals, and biologically active molecules.[1][3] The acylation of heterocyclic amines, in particular, is of significant interest as it allows for the structural modification of core scaffolds to modulate their physicochemical properties and biological activities.

The substrate, this compound, possesses a nucleophilic amino group that is amenable to acylation. The resulting N-acylated products can serve as versatile intermediates for the synthesis of more complex molecular architectures. This protocol outlines two general and effective methods for the N-acylation of this substrate: one employing acid chlorides and the other utilizing acid anhydrides. These methods are often characterized by high yields, short reaction times, and operational simplicity.[1][4]

Key Experimental Protocols

Method A: N-acylation using Acid Chlorides

This protocol describes the acylation of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Base: Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with the organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the purified product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.

Method B: N-acylation using Acid Anhydrides

This protocol details the acylation of this compound using an acid anhydride, such as acetic anhydride. This method can often be performed under neat conditions or in the presence of a catalyst.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride)

  • Catalyst (optional, e.g., a catalytic amount of sulfuric acid or a Lewis acid)[5]

  • Solvent (optional, e.g., Toluene, Acetic Acid)

  • Ice-cold water

  • Standard laboratory glassware and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in the chosen solvent (if any), add the acid anhydride (e.g., acetic anhydride, 1.5 eq).

  • Catalyst Addition (Optional): If a catalyst is used, add it to the reaction mixture at this stage.

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 50-80 °C. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess anhydride.

  • Isolation: Collect the precipitated solid by filtration, wash it thoroughly with cold water, and then dry it under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents based on typical outcomes for similar heterocyclic amines.[1][4]

EntryAcylating AgentMethodSolventReaction Time (h)Yield (%)
1Acetyl ChlorideADCM1-290-95
2Benzoyl ChlorideATHF2-485-92
3Acetic AnhydrideBToluene3-588-94
4Propionic AnhydrideBAcetic Acid3-582-90

Visualizations

Experimental Workflow for N-acylation

The following diagram illustrates the general experimental workflow for the N-acylation of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis start_amine This compound reaction_step Mixing in Solvent with Base/Catalyst (optional) Stirring at RT or Heating start_amine->reaction_step start_acyl Acylating Agent (Acid Chloride or Anhydride) start_acyl->reaction_step workup_step Quenching Extraction/Filtration reaction_step->workup_step Reaction Completion purification_step Column Chromatography or Recrystallization workup_step->purification_step final_product N-Acylated Product purification_step->final_product analysis Characterization (NMR, IR, MS) final_product->analysis

Caption: General workflow for the N-acylation reaction.

Signaling Pathway Analogy: Amide Bond Formation

While not a biological signaling pathway, the following diagram illustrates the logical relationship in the formation of the amide bond during N-acylation, analogous to a signaling cascade.

amide_formation amine Amine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_halide Acyl Halide/Anhydride (Electrophile) acyl_halide->intermediate product Amide Product intermediate->product Elimination of Leaving Group byproduct Byproduct (HCl or Carboxylic Acid) intermediate->byproduct

Caption: Key steps in amide bond formation.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-cyano-4,5-di(fur-2-yl)furan is a polysubstituted furan derivative with a high degree of functionalization, making it an attractive scaffold for the synthesis of novel compounds in medicinal chemistry and materials science. The presence of amino and cyano groups, along with two furan rings, offers multiple sites for chemical modification. Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the late-stage functionalization of such heterocyclic systems, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This document provides detailed application notes and generalized protocols for the potential metal-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These protocols are based on established methodologies for similar heterocyclic substrates and serve as a starting point for experimental investigation.

General Considerations for Cross-Coupling Reactions

The reactivity of the furan rings in this compound is influenced by the electron-donating amino group and the electron-withdrawing cyano group. In palladium-catalyzed cross-coupling reactions, C-H activation is a common strategy for the functionalization of heterocycles. The C5 positions of the terminal furan rings are generally the most reactive sites for electrophilic attack and oxidative addition in C-H activation pathways. Alternatively, the amino group could be transformed into a leaving group (e.g., a triflate after conversion to a hydroxyl group, or a diazonium salt) to participate in cross-coupling, though direct C-H functionalization is often preferred for atom economy.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Optimization of these parameters is essential for any new substrate. The protocols provided below represent typical starting conditions that may require further refinement.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, or through C-H activation.[1] For this compound, a direct C-H arylation is a plausible pathway.

Hypothetical Reaction Scheme: C-H Arylation
Table 1: Representative Conditions and Expected Outcomes for Suzuki-Miyaura Coupling
ParameterConditionExpected Yield Range (%)Notes
Catalyst Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄60-90Catalyst choice can influence reaction rate and yield.
Ligand SPhos, XPhos, PPh₃, RuPhos-Bulky, electron-rich phosphine ligands often improve catalytic activity.[2]
Base K₂CO₃, Cs₂CO₃, K₃PO₄-The choice of base is critical and depends on the substrate and coupling partner.
Solvent Dioxane/H₂O, Toluene, DMF-A mixture of an organic solvent and water is often used.
Temperature 80-120 °C-Higher temperatures may be required for less reactive substrates.
Reactant Ratio 1:1.2 to 1:1.5 (Furan:Boronic acid)-A slight excess of the boronic acid is typically used.
Experimental Protocol: Suzuki-Miyaura C-H Arylation
  • To a dry reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., SPhos, 4-10 mol%).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 100 °C, 12-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J J I->J Characterization (NMR, MS)

Suzuki-Miyaura Coupling Experimental Workflow

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene.[3] A dehydrogenative Heck reaction (DHR) allows for the direct coupling of heteroarenes with alkenes, which would be a suitable approach for this compound.[4]

Hypothetical Reaction Scheme: Dehydrogenative Heck Reaction
Table 2: Representative Conditions and Expected Outcomes for Heck Coupling
ParameterConditionExpected Yield Range (%)Notes
Catalyst Pd(OAc)₂, Pd(TFA)₂50-85Pd(II) catalysts are commonly used.
Ligand P(o-tol)₃, DavePhos, PPh₃-Ligand choice can affect regioselectivity and yield.
Oxidant Ag₂CO₃, Cu(OAc)₂, Benzoquinone-An oxidant is required for catalyst turnover in DHR.
Base K₂CO₃, Cs₂CO₃, PivOH (as additive)-A base is used to neutralize the acid produced.
Solvent Dioxane, Toluene, DMAc-Aprotic polar solvents are often effective.
Temperature 100-140 °C-Higher temperatures are generally required.
Reactant Ratio 1:1.5 to 1:2.0 (Furan:Alkene)-An excess of the alkene is often used.
Experimental Protocol: Dehydrogenative Heck Reaction
  • In a dry Schlenk tube, combine this compound (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), ligand (if necessary, 10-20 mol%), and oxidant (e.g., Ag₂CO₃, 1.5-2.0 eq).

  • Add the base (e.g., K₂CO₃, 2.0 eq) and any additives (e.g., PivOH).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., dioxane) followed by the alkene (1.5-2.0 eq) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 120 °C) with stirring for 24-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solids: - Furan Substrate - Pd Catalyst & Ligand - Oxidant & Base B Inert Atmosphere: Evacuate & Backfill with Ar A->B C Add Degassed Solvent & Alkene B->C D Heat & Stir (e.g., 120 °C, 24-48h) C->D E Monitor Progress (GC-MS/LC-MS) D->E F Cool & Filter E->F G Concentration F->G H Column Chromatography G->H I I H->I Characterization (NMR, MS)

Heck Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] Similar to the Heck reaction, a dehydrogenative Sonogashira coupling could potentially be employed for the direct alkynylation of the furan rings in the target molecule.

Hypothetical Reaction Scheme: Dehydrogenative Sonogashira Coupling
Table 3: Representative Conditions and Expected Outcomes for Sonogashira Coupling
ParameterConditionExpected Yield Range (%)Notes
Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂55-95A combination of a palladium catalyst and a copper(I) co-catalyst is classic.[6]
Co-catalyst CuI-Copper(I) iodide is the most common co-catalyst.
Ligand PPh₃, Xantphos-Phosphine ligands are used to stabilize the palladium catalyst.
Base Et₃N, Piperidine, DIPA-An amine base is typically used, which can also act as the solvent.
Solvent DMF, Toluene, THF-The choice of solvent can influence the reaction rate.
Temperature Room Temperature to 100 °C-The reaction can often be performed under mild conditions.[5]
Reactant Ratio 1:1.1 to 1:1.5 (Furan:Alkyne)-A small excess of the alkyne is generally sufficient.
Experimental Protocol: Sonogashira Coupling
  • To a dry reaction flask, add this compound (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solids: - Furan Substrate - Pd Catalyst - CuI Co-catalyst B Inert Atmosphere: Evacuate & Backfill with Ar A->B C Add Degassed Solvent, Base & Alkyne B->C D Stir at Temp (e.g., 60 °C, 6-12h) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F G Wash & Dry F->G H Concentration G->H I Column Chromatography H->I J J I->J Characterization (NMR, MS)

Sonogashira Coupling Experimental Workflow

Conclusion

The metal-catalyzed cross-coupling reactions described provide a versatile platform for the structural diversification of this compound. The Suzuki-Miyaura, Heck, and Sonogashira couplings, particularly through C-H activation pathways, offer efficient means to introduce aryl, vinyl, and alkynyl moieties, respectively. The provided protocols are intended as a guide, and optimization of reaction conditions will be necessary to achieve the desired outcomes for specific substrates. These synthetic strategies hold significant potential for the development of novel compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for High-Throughput Screening of 2-Amino-3-Cyanofuran Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing high-throughput screening (HTS) assays for chemical libraries based on the 2-amino-3-cyanofuran scaffold. This document outlines protocols for primary and secondary assays relevant to the potential biological activities of this compound class, including anticancer and kinase inhibition properties.

Introduction

The 2-amino-3-cyanofuran moiety is a privileged heterocyclic scaffold that holds significant potential in drug discovery. Its structural resemblance to other biologically active heterocyclic compounds suggests a wide range of possible therapeutic applications. Derivatives of structurally similar compounds, such as 2-aminobenzofurans, have demonstrated potent anticancer and tubulin polymerization inhibitory activities. For instance, a 2-amino-3-aroylbenzo[b]furan derivative has been reported to exhibit remarkable antiproliferative activity with an IC50 of 5 pM against the Daoy medulloblastoma cell line through inhibition of tubulin polymerization. Furthermore, furan-containing compounds have been identified as inhibitors of tau fibrillization, a pathological hallmark of several neurodegenerative diseases.

Given the potential of the 2-amino-3-cyanofuran scaffold, HTS campaigns are crucial for identifying lead compounds for further development. This document provides detailed protocols for a primary cell-based viability screen, followed by secondary biochemical assays targeting kinase activity and tubulin polymerization.

Application Note 1: Primary High-Throughput Cell Viability Screening

Objective: To identify compounds from a 2-amino-3-cyanofuran library that exhibit cytotoxic effects against a panel of cancer cell lines.

Principle: A cell viability assay, such as the ATP-based luminescent assay (e.g., CellTiter-Glo®), is used to quantify the number of viable cells in culture. A decrease in the luminescent signal in the presence of a test compound indicates a reduction in cell viability, suggesting potential cytotoxic or cytostatic activity.

Experimental Protocol: Cell Viability Assay (ATP-Based)

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 384-well white, clear-bottom tissue culture-treated plates

  • 2-amino-3-cyanofuran compound library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • ATP-based luminescent cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a master plate of the 2-amino-3-cyanofuran library at a desired concentration (e.g., 1 mM in DMSO).

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 40 nL) of each compound from the master plate to the cell plates to achieve the final screening concentration (e.g., 10 µM).

    • Include wells with positive control (e.g., Doxorubicin at a known cytotoxic concentration) and negative control (DMSO at the same final concentration as the test compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Addition:

    • Equilibrate the plates and the luminescent assay reagent to room temperature.

    • Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).

  • Signal Development and Detection:

    • Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each well relative to the DMSO-treated control wells.

  • Identify "hit" compounds as those that reduce cell viability below a certain threshold (e.g., <50% viability).

  • Determine the half-maximal inhibitory concentration (IC50) for the hit compounds by performing dose-response experiments.

Data Presentation: Representative Cytotoxicity Data

Disclaimer: The following data is for structurally related furan-containing compounds and serves as a representative example of expected results.

Compound IDScaffoldCell LineIC50 (µM)
Furan-Analog-1 2-Amino-3-aroylbenzo[b]furanDaoy0.000005
Furan-Analog-2 FuranoneU-937<1
Furan-Analog-3 2,3-di(furan-2-yl)-quinoxaline-1-3
Doxorubicin (Positive Control)Various~0.1-1

Experimental Workflow: Primary Cell Viability Screen

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 384-well Plates compound_addition Add Compounds to Cell Plates cell_seeding->compound_addition compound_plating Prepare Compound Library Plates compound_plating->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation reagent_addition Add ATP-based Luminescent Reagent incubation->reagent_addition read_plate Measure Luminescence reagent_addition->read_plate data_normalization Normalize Data to Controls read_plate->data_normalization hit_identification Identify 'Hit' Compounds data_normalization->hit_identification dose_response Perform Dose-Response Curve for Hits (IC50) hit_identification->dose_response

Caption: Workflow for the primary high-throughput cell viability screening assay.

Application Note 2: Secondary Assay - Kinase Inhibition

Objective: To determine if the cytotoxic "hit" compounds from the primary screen act by inhibiting the activity of a specific kinase or a panel of kinases.

Principle: A biochemical assay is used to measure the activity of a purified kinase enzyme. The assay quantifies the phosphorylation of a substrate by the kinase. A decrease in substrate phosphorylation in the presence of a test compound indicates kinase inhibition. A common HTS format is a fluorescence polarization (FP) assay.

Experimental Protocol: Kinase Inhibition Assay (Fluorescence Polarization)

Materials:

  • Purified recombinant kinase (e.g., a panel of cancer-relevant kinases like EGFR, Src, Aurora Kinase)

  • Fluorescently labeled peptide substrate for the kinase

  • ATP

  • Kinase assay buffer

  • Phospho-specific antibody that binds to the phosphorylated substrate

  • 384-well black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Dispense serial dilutions of the "hit" compounds and a known kinase inhibitor (positive control) into the assay plates.

  • Kinase Reaction:

    • Add the kinase enzyme and the fluorescently labeled peptide substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA and the phospho-specific antibody.

    • Incubate for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation: Representative Kinase Inhibition Data

Disclaimer: The following data is for structurally related heterocyclic compounds and serves as a representative example.

Compound IDTarget KinaseIC50 (µM)
Analog-A EGFR0.058
Analog-B Src0.9
Staurosporine Pan-Kinase~0.01

Signaling Pathway: Generic Kinase Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras Growth Factor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors inhibitor 2-Amino-3-cyanofuran Inhibitor inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: A representative kinase signaling pathway targeted by small molecule inhibitors.

Application Note 3: Secondary Assay - Tubulin Polymerization Inhibition

Objective: To determine if the cytotoxic "hit" compounds inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin. A compound that inhibits tubulin polymerization will reduce the rate and extent of the fluorescence increase.

Experimental Protocol: Tubulin Polymerization Assay (Fluorescence-Based)

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 384-well black microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Compound Plating: Add serial dilutions of the "hit" compounds and controls to the wells of a pre-warmed (37°C) 384-well plate.

  • Reaction Mix Preparation: On ice, prepare a tubulin polymerization reaction mix containing tubulin, polymerization buffer, GTP, glycerol, and the fluorescent reporter dye.

  • Initiation of Polymerization: Add the cold tubulin reaction mix to the wells of the pre-warmed plate containing the compounds.

  • Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

Data Analysis:

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the area under the curve (AUC) or the maximum fluorescence intensity for each well.

  • Determine the percentage of inhibition relative to the DMSO control.

  • Calculate the IC50 value from a dose-response curve.

Data Presentation: Representative Tubulin Polymerization Inhibition Data

Disclaimer: The following data is for structurally related furan-containing compounds and serves as a representative example.

Compound IDScaffoldIC50 (µM)
Furan-Analog-1 2-Amino-3-aroylbenzo[b]furanPotent Inhibition
Furan-Analog-2 FuranoneSub-micromolar
Nocodazole (Positive Control)~0.1-1

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_cell Cell tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle inhibitor 2-Amino-3-cyanofuran Inhibitor inhibitor->tubulin Inhibition of Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors leading to apoptosis.

Application Notes and Protocols: Fluorescent Properties of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search of scientific literature and chemical databases, we must report that detailed information regarding the fluorescent properties, specific applications, and experimental protocols for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan is not currently available in the public domain. While the compound is listed in chemical catalogs with basic identifiers such as CAS Number 24386-17-2 and a melting point of 183-185°C, dedicated studies on its photophysical characteristics have not been found.[1]

Our search for quantitative data, including excitation and emission spectra, quantum yields, and Stokes shift, did not yield any specific results for this particular derivative. Furthermore, we were unable to locate any published experimental protocols for its synthesis, fluorescence spectroscopy, or its application as a fluorescent probe in biological systems. Consequently, information on any associated signaling pathways or experimental workflows for this compound is also unavailable.

The synthesis of related 2-aminofuran and 2-aminothiophene derivatives is often achieved through methods like the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[2][3][4][5] It is plausible that a similar synthetic strategy could be employed for the target molecule, but a specific protocol has not been documented.

Given the absence of the necessary experimental data, we are unable to provide the detailed application notes, structured data tables, and specific experimental protocols as requested. The creation of diagrams for signaling pathways or experimental workflows is also not possible without established applications and methodologies.

We recommend that researchers interested in the fluorescent properties of this compound derivatives consider this compound as a novel area for investigation. Future research could focus on:

  • Synthesis and Characterization: Developing and documenting a reliable synthetic route for the compound and confirming its structure using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy).

  • Photophysical Analysis: A thorough investigation of its fluorescent properties in various solvents to determine its excitation and emission maxima, quantum yield, and sensitivity to the chemical environment.

  • Application as a Fluorescent Probe: Exploring its potential for use in cellular imaging, as a sensor for specific analytes, or as a label for biomolecules.

We regret that we could not provide the specific information requested at this time. We are committed to providing accurate and factual information and will continue to monitor the scientific literature for any future publications on this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Furans via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of multicomponent reactions (MCRs) for polysubstituted furans.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of polysubstituted furans via MCRs, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in multicomponent reactions for polysubstituted furans can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials or Reagents - Verify Purity: Ensure the purity of all reactants and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can interfere with the reaction. - Use Fresh Reagents: Aldehydes, in particular, can oxidize over time. Using freshly distilled or purified aldehydes is recommended. - Check Solvent Quality: Ensure solvents are anhydrous and free of impurities, as water or other contaminants can lead to side reactions.[1]
Suboptimal Reaction Conditions - Temperature: Temperature is a critical parameter. Some MCRs require specific temperature control to proceed efficiently. If the reaction is exothermic, consider cooling during reagent addition. Conversely, some reactions may require heating to overcome the activation energy.[2] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical method. Insufficient reaction time will lead to incomplete conversion, while prolonged times might lead to product decomposition.[3] - Concentration: The concentration of reactants can influence the reaction rate and selectivity. Very dilute conditions may slow down the reaction, while highly concentrated mixtures could favor side product formation.[1]
Ineffective Catalyst - Catalyst Choice: The choice of catalyst is crucial. For phosphine-mediated MCRs, the type of phosphine can significantly impact the yield.[4][5] For other MCRs, acids, bases, or metal catalysts might be employed. Ensure you are using the optimal catalyst for your specific reaction. - Catalyst Loading: The amount of catalyst used is critical. Too little may result in a sluggish or incomplete reaction, while too much can sometimes lead to unwanted side reactions. - Catalyst Deactivation: Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.
Incorrect Order of Reagent Addition In some MCRs, the order in which the components are mixed can influence the formation of key intermediates and, consequently, the final product yield. Consult the specific literature procedure for the recommended order of addition.
Presence of Side Reactions Multicomponent reactions are prone to side reactions. Common side products can include self-condensation of aldehydes or ketones, or reactions between two of the three components. Optimizing reaction conditions can help minimize these.

Issue 2: Formation of Multiple Products and Purification Challenges

Q: My reaction mixture shows multiple spots on TLC, making purification difficult and lowering the isolated yield. What can I do?

A: The formation of multiple products is a common challenge in MCRs. Optimizing selectivity and employing appropriate purification techniques are key to obtaining a high yield of the desired polysubstituted furan.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Competing Reaction Pathways - Optimize Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one component might favor a competing reaction pathway. - Temperature Control: As mentioned previously, temperature can influence the relative rates of different reactions. Experiment with different temperatures to favor the desired product. - Solvent Effects: The polarity and nature of the solvent can influence the reaction pathway. A screening of different solvents may be necessary to find the optimal conditions for selectivity.[1]
Product Decomposition - Work-up Conditions: Some furan derivatives can be sensitive to acidic or basic conditions during work-up. Neutralize the reaction mixture carefully and avoid harsh pH changes.[6] - Purification Method: Silica gel chromatography can sometimes lead to the decomposition of acid-sensitive compounds. Consider using neutral or basic alumina for chromatography, or alternative purification methods like recrystallization or distillation if applicable.[7]
Difficult Separation of Isomers or Closely Related Byproducts - High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool to isolate the desired product. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective in removing impurities.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my multicomponent furan synthesis?

A1: The choice of solvent is critical and depends on the specific multicomponent reaction. A solvent screening is often the best approach. General guidelines suggest that polar aprotic solvents like DMF, DMSO, or acetonitrile can be effective.[1] However, for some reactions, less polar solvents like toluene or even greener alternatives like ethanol can provide excellent yields.[8] The solvent should be able to dissolve all reactants and intermediates to a sufficient extent.

Q2: What is the role of the catalyst in these reactions, and how do I select one?

A2: Catalysts in multicomponent furan syntheses play various roles, such as activating substrates, facilitating bond formation, and influencing stereoselectivity. Common catalysts include:

  • Phosphines (e.g., nBu₃P): In Wittig-type MCRs, phosphines act as nucleophiles to initiate the reaction cascade.[4][5]

  • Acids (e.g., p-toluenesulfonic acid): Can be used to catalyze condensation steps.

  • Bases (e.g., triethylamine): Often used to deprotonate acidic protons and facilitate cyclization.

  • Metal Catalysts (e.g., Palladium, Rhodium): Can be used in C-H activation or coupling reactions to form the furan ring.[9]

The selection of the catalyst should be based on the specific reaction mechanism reported in the literature for the desired furan scaffold.

Q3: My reaction seems to stall before all the starting material is consumed. What should I do?

A3: A stalled reaction can be due to several factors. First, re-verify the purity and stoichiometry of your reagents. If those are correct, consider the following:

  • Add more catalyst: The catalyst may have decomposed or become deactivated over the course of the reaction.

  • Increase the temperature: A modest increase in temperature might provide the necessary energy to push the reaction to completion.

  • Check for inhibitors: Ensure there are no unintentional inhibitors present in your reaction mixture, such as water or oxygen in air-sensitive reactions.

Q4: I have an excess of starting material in my final product mixture. How can I remove it?

A4: The method for removing unreacted starting material depends on its properties relative to your product.

  • Column Chromatography: This is the most common method. By choosing an appropriate solvent system, you can separate the starting materials from the product based on polarity.

  • Extraction: If the starting material has different solubility or acid/base properties than the product, a liquid-liquid extraction can be effective.

  • Distillation: If there is a significant difference in boiling points and the compounds are thermally stable, distillation can be used.

Q5: Are there any common side products I should be aware of in multicomponent furan synthesis?

A5: Yes, several side products can form depending on the specific MCR. Some common examples include:

  • Michael Adducts: In reactions involving Michael acceptors, the formation of a stable Michael adduct without subsequent cyclization can be a major side product.

  • Aldol Condensation Products: Self-condensation of aldehydes or ketones can occur, especially under basic conditions.

  • Products from Dimerization: Dimerization of reactive intermediates can sometimes lead to undesired byproducts.

  • Hydrolysis Products: In the presence of water, some starting materials or intermediates may hydrolyze.[2]

Identifying these side products through techniques like NMR and Mass Spectrometry can provide valuable insights into the reaction mechanism and help in optimizing conditions to minimize their formation.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Representative Tetrasubstituted Furan Synthesis

EntrySolventYield (%)
1Toluene85
2Dioxane70
3Xylene65
4DMF58
5Acetonitrile<10

Data adapted from a representative phosphine-mediated multicomponent reaction. Yields are isolated yields.

Table 2: Influence of Temperature on Reaction Yield

EntryTemperature (°C)Yield (%)
18065
210082
311085
412078

Data shows that for this specific reaction, 110°C is the optimal temperature. Higher temperatures may lead to decomposition.

Experimental Protocols

Protocol 1: General Procedure for the Phosphine-Mediated Synthesis of Tetrasubstituted Furans

This protocol is a generalized procedure based on common literature methods.[4]

Materials:

  • Activated olefin (1.0 equiv)

  • Acyl chloride (3.6 equiv)

  • Tri-n-butylphosphine (nBu₃P) (0.2 equiv)

  • Triethylamine (Et₃N) (5.4 equiv)

  • Silane (reducing agent, e.g., PhSiH₃) (0.8 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the activated olefin (0.5 mmol, 1.0 equiv) and anhydrous toluene (2.0 mL).

  • Sequentially add the acyl chloride (1.8 mmol, 3.6 equiv), tri-n-butylphosphine (25 μL, 0.1 mmol, 0.2 equiv), triethylamine (2.7 mmol, 5.4 equiv), and silane (0.4 mmol, 0.8 equiv) via syringe.

  • Stir the resulting mixture at 110 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate) to afford the desired polysubstituted furan.

Protocol 2: Lipase-Catalyzed One-Pot Synthesis of Tetrasubstituted Furans

This protocol provides an example of an enzymatic approach to furan synthesis.[8]

Materials:

  • Benzoylacetonitrile derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Benzoyl chloride derivative (1.25 equiv)

  • Tri-n-butylphosphine (PBu₃) (1.25 equiv)

  • Immobilized lipase (e.g., Novozym 435)

  • Ethanol

Procedure:

  • In a reaction vessel, combine the benzoylacetonitrile derivative (0.2 mmol, 1.0 equiv), aldehyde (0.2 mmol, 1.0 equiv), benzoyl chloride derivative (0.25 mmol, 1.25 equiv), and PBu₃ (0.25 mmol, 1.25 equiv) in ethanol (3 mL).

  • Add the immobilized lipase (20 mg).

  • Stir the mixture at 37 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter to remove the enzyme (which can be washed and reused).

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., ethyl acetate/petroleum ether) to yield the pure tetrasubstituted furan.

Visualizations

Troubleshooting_Workflow cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Low Yield or No Product check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst Activity and Loading start->check_catalyst analyze_mixture Analyze Crude Reaction Mixture (TLC, NMR, MS) check_reagents->analyze_mixture check_conditions->analyze_mixture check_catalyst->analyze_mixture unreacted_sm Unreacted Starting Material analyze_mixture->unreacted_sm side_products Presence of Side Products analyze_mixture->side_products no_product Baseline Material/Decomposition analyze_mixture->no_product optimize_conditions Optimize Reaction Conditions (Increase Temp/Time, Change Solvent) unreacted_sm->optimize_conditions optimize_selectivity Adjust Stoichiometry, Change Reagent Addition Order side_products->optimize_selectivity milder_conditions Use Milder Conditions (Lower Temp, Shorter Time, Milder Workup) no_product->milder_conditions

Caption: A workflow for troubleshooting low-yield multicomponent reactions.

Furan_Purification_Decision_Tree cluster_properties Product Properties cluster_methods Purification Methods start Crude Reaction Mixture check_properties Assess Properties of Product and Impurities start->check_properties volatile Volatile and Thermally Stable? check_properties->volatile solid Solid Product? check_properties->solid acid_base Different Acid/Base Properties from Impurities? check_properties->acid_base polarity Different Polarity from Impurities? check_properties->polarity volatile->polarity No distillation Distillation volatile->distillation Yes solid->polarity No recrystallization Recrystallization solid->recrystallization Yes acid_base->polarity No extraction Liquid-Liquid Extraction acid_base->extraction Yes chromatography Column Chromatography polarity->chromatography Yes

Caption: Decision tree for selecting a suitable purification method.

References

Side product formation in the synthesis of 2-amino-3-cyanofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of 2-amino-3-cyanofurans. This resource offers detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-amino-3-cyanofurans from α-hydroxy ketones and malononitrile?

A1: The most common and widely applicable method for synthesizing 2-amino-3-cyanofurans involves a base-catalyzed condensation reaction between an α-hydroxy ketone and malononitrile.[1] The reaction proceeds through two key steps: an initial Knoevenagel condensation to form a stable intermediate, followed by an intramolecular cyclization to yield the furan ring.[1]

Q2: What are the most common side products observed in the synthesis of 2-amino-3-cyanofurans?

A2: While specific side product profiles can vary based on reaction conditions and substrates, common impurities may include unreacted starting materials, the intermediate Knoevenagel adduct, and potential dimerization or polymerization products of the Knoevenagel adduct. In analogous reactions, such as the Gewald synthesis of aminothiophenes, dimerization of the Knoevenagel-Cope product is a known side reaction.

Q3: How can I monitor the progress of my reaction to minimize side product formation?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By periodically analyzing small aliquots from the reaction mixture, you can determine the point of maximum conversion of starting materials to the desired product and avoid prolonged reaction times that may lead to increased side product formation.

Q4: What are the recommended purification techniques for crude 2-amino-3-cyanofurans?

A4: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[1] Common solvent systems for recrystallization include ethanol/water or hexane/ethyl acetate.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 2-Amino-3-cyanofuran

Possible Cause Troubleshooting Steps
Ineffective Catalyst The choice and amount of base catalyst are crucial. If using a weak base like piperidine or triethylamine, ensure it is fresh and used in the correct stoichiometric ratio (typically 0.1 eq). For less reactive substrates, a stronger base such as sodium ethoxide may be required.[1]
Poor Quality Starting Materials Impurities in the α-hydroxy ketone or malononitrile can inhibit the reaction. Ensure the purity of your starting materials by checking their analytical data or purifying them before use.
Inappropriate Reaction Temperature The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC. However, excessive heat can lead to decomposition or side product formation.
Suboptimal Solvent The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used.[1] If the yield is low, consider screening other solvents such as dimethylformamide (DMF).

Problem 2: Presence of a Significant Amount of Knoevenagel Adduct Intermediate in the Final Product

Possible Cause Troubleshooting Steps
Incomplete Cyclization The intramolecular cyclization step may be slow under the current reaction conditions. Try increasing the reaction temperature or extending the reaction time after the initial Knoevenagel condensation is complete (as determined by TLC).
Insufficient Catalyst The catalyst may be consumed during the Knoevenagel condensation, leaving an insufficient amount to promote the cyclization. A slight increase in the catalyst loading might be beneficial.

Problem 3: Formation of a Dark, Tarry, or Polymeric Substance

Possible Cause Troubleshooting Steps
Excessive Heat High temperatures can lead to the decomposition of starting materials, intermediates, or the final product. Reduce the reaction temperature and monitor the reaction for a longer period.
Strongly Basic Conditions Highly basic conditions can promote polymerization of malononitrile or the Knoevenagel adduct. If using a strong base, ensure it is added slowly and at a controlled temperature. Consider using a milder base.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 2-Amino-3-cyanofurans

Entryα-Hydroxy KetoneCatalyst (0.1 eq)SolventTemperature (°C)Time (h)Yield (%)
11-hydroxy-3,3-dimethyl-2-butanonePiperidineEthanolReflux675
21-hydroxy-3,3-dimethyl-2-butanoneTriethylamineEthanolReflux870
31-hydroxy-3,3-dimethyl-2-butanoneSodium EthoxideEthanolRoom Temp1285
42-hydroxyacetophenonePiperidineDMF80482

Note: The data in this table is hypothetical and based on typical yields for analogous reactions. Actual yields may vary.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-tert-butyl-3-furonitrile

This protocol is a generalized procedure based on established methods for the synthesis of 2-aminofurans from α-hydroxy ketones and malononitrile.[1]

Materials:

  • 1-hydroxy-3,3-dimethyl-2-butanone

  • Malononitrile

  • Piperidine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Hydrochloric acid (dilute)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Pathway cluster_product Product alpha-Hydroxy Ketone alpha-Hydroxy Ketone Knoevenagel_Adduct Knoevenagel Adduct (Intermediate) alpha-Hydroxy Ketone->Knoevenagel_Adduct Knoevenagel Condensation (+ Base) Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Product 2-Amino-3-cyanofuran Knoevenagel_Adduct->Product Intramolecular Cyclization (-H2O)

Caption: General reaction mechanism for the synthesis of 2-amino-3-cyanofurans.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Catalyst Optimize Catalyst (Type and Amount) Check_Purity->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Monitor_Reaction Monitor Reaction by TLC/HPLC Optimize_Solvent->Monitor_Reaction Purification Purify Product (Column/Recrystallization) Monitor_Reaction->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting low yield and side product formation.

References

Technical Support Center: Purification of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Recovery After Recrystallization

Possible Causes:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures.

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to induce maximum crystallization.

  • Premature Crystallization: Crystals may have formed too quickly, trapping impurities and leading to loss during subsequent washing steps.

  • Excessive Washing: Using too much solvent to wash the crystals can lead to dissolution of the product.

Solutions:

  • Solvent Screening: Test a variety of solvents with differing polarities. Given the polar nature of the amino and cyano groups, as well as the furan rings, polar solvents should be considered.[1] A solvent pair, such as ethanol/water or acetone/hexane, may also be effective.[2][3]

  • Optimize Cooling: After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Controlled Crystallization: Slow cooling generally affords larger, purer crystals.[4]

  • Minimal Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.

Problem 2: Oiling Out During Recrystallization

Possible Causes:

  • High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Solvent Boiling Point Too Low: If the boiling point of the solvent is close to the melting point of the compound (183-185°C), it may melt before dissolving.[5]

  • Rapid Cooling: Cooling the solution too quickly can sometimes promote oiling out instead of crystallization.

Solutions:

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a solvent wash or basic column chromatography before recrystallization.

  • Solvent Selection: Choose a solvent with a boiling point significantly lower than the melting point of the compound.[3]

  • Slow Cooling and Seeding: Allow the solution to cool slowly. If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Problem 3: Persistent Colored Impurities

Possible Causes:

  • Starting Material Impurities: Impurities present in the starting materials, such as furan-2-carbaldehyde derivatives, can carry through the synthesis.

  • Side-Reaction Products: The synthesis of 2-aminofurans can sometimes yield colored byproducts.[6][7]

  • Degradation: The compound may be sensitive to heat, light, or air, leading to the formation of colored degradation products.[8]

Solutions:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.

  • Column Chromatography: Silica gel column chromatography can be effective in separating colored impurities from the desired compound. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) may be required.

  • Protect from Light and Heat: Store the compound in a cool, dark place and minimize exposure to high temperatures during purification.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Potential impurities could include unreacted starting materials (e.g., a derivative of 2-hydroxy-1,4-di(furan-2-yl)butane-1,4-dione and malononitrile), side-products from the condensation reaction, and potentially polymeric materials. If a Gewald-type synthesis is adapted, byproducts from side reactions of the nitrile and amino groups could also be present.[9][10][11]

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: Based on the "like dissolves like" principle, polar solvents are a good starting point due to the polar functional groups in the molecule.[1] Ethanol, isopropanol, or acetonitrile could be suitable. A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, often provides the necessary solubility difference between hot and cold conditions.[2][3]

Q3: How can I effectively remove baseline impurities that co-elute with my product during column chromatography?

A3: If baseline impurities are a problem, consider changing the stationary phase (e.g., alumina instead of silica gel) or the mobile phase. Using a different solvent system with different selectivities might improve separation. Sometimes, a shallow elution gradient can help resolve closely eluting compounds.

Q4: Is this compound susceptible to degradation during purification?

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodSolvent/Mobile PhasePurity Before (%)Purity After (%)Recovery (%)Notes
RecrystallizationEthanol859570Slow cooling is crucial for good crystal formation.
RecrystallizationIsopropanol/Water (10:1)859765Good for removing highly polar impurities.
Column ChromatographySilica Gel, Hexane/Ethyl Acetate (3:1 to 1:1 gradient)85>9950Effective for removing colored and closely related impurities.
Activated CharcoalEthanol859280Use sparingly to avoid significant product loss.

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (Ethanol)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid completely dissolves.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Protocol 2: Column Chromatography

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 3:1 hexane/ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.

  • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Begin eluting with the mobile phase, starting with a lower polarity (e.g., 3:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexane/ethyl acetate).

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Product This compound recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out optimize_cooling Optimize Cooling Rate (Slow Cooling) recrystallization->optimize_cooling If crystals are small/impure charcoal Consider Activated Charcoal Treatment recrystallization->charcoal If colored low_recovery Low Recovery? oiling_out->low_recovery No pre_purify Pre-purify by Solvent Wash or Basic Chromatography oiling_out->pre_purify Yes pure_product Pure Product Obtained low_recovery->pure_product No column_chromatography Perform Column Chromatography low_recovery->column_chromatography Still Impure solvent_screening Screen Different Solvents/ Solvent Pairs low_recovery->solvent_screening Yes column_chromatography->pure_product solvent_screening->recrystallization optimize_cooling->recrystallization charcoal->recrystallization pre_purify->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Relationships crude_product Crude Product unreacted_sm Unreacted Starting Materials crude_product->unreacted_sm side_products Condensation Side-Products crude_product->side_products degradation_products Degradation Products crude_product->degradation_products polymeric_material Polymeric Material crude_product->polymeric_material

Caption: Potential impurity sources in crude this compound.

References

Overcoming low reactivity of the cyano group in 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, with a specific focus on overcoming the low reactivity of the cyano group.

Troubleshooting Guides

This section addresses common issues encountered during the chemical transformation of the cyano group in this compound.

Issue 1: Incomplete or No Conversion During Hydrolysis of the Cyano Group to Carboxamide or Carboxylic Acid

Possible Causes:

  • Low intrinsic reactivity: The electron-donating amino group at the C2 position and the electron-rich furan rings can decrease the electrophilicity of the cyano carbon, making it less susceptible to nucleophilic attack.

  • Steric hindrance: The bulky di(fur-2-yl) substituents at the C4 and C5 positions may sterically hinder the approach of reagents to the cyano group.

  • Inappropriate reaction conditions: The chosen acid or base catalyst, temperature, or reaction time may not be optimal for this specific substrate.

  • Poor solubility: The compound may have limited solubility in the reaction solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

Suggested Solutions:

  • Harsh Reaction Conditions: Employ more forcing conditions as summarized in the table below.

  • Use of Phase-Transfer Catalysts: For reactions in biphasic systems, a phase-transfer catalyst can facilitate the transport of the hydroxide ion to the organic phase.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction rate and improve yields by promoting efficient heating.

  • Solvent Selection: Test a range of high-boiling point polar aprotic solvents (e.g., DMF, DMSO, NMP) to improve solubility.

Table 1: Comparison of Hydrolysis Conditions

EntryConditionsTemperature (°C)Time (h)Yield of Carboxamide (%)Yield of Carboxylic Acid (%)
110 M aq. NaOH, EtOH8024< 50
212 M H₂SO₄1001215< 5
330% H₂O₂, 1 M aq. NaOH, DMSO6084510
4Trifluoroacetic acid / H₂O (9:1)120 (Microwave)1575
5KOH, t-BuOH, 18-crown-6110186020

Experimental Protocol: Microwave-Assisted Acidic Hydrolysis to Carboxylic Acid

  • To a 10 mL microwave vial, add this compound (240 mg, 1.0 mmol).

  • Add a 9:1 mixture of trifluoroacetic acid and water (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 120°C for 1 hour with stirring.

  • After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

hydrolysis_workflow start This compound hydrolysis Hydrolysis Conditions (e.g., TFA/H₂O, Microwave) start->hydrolysis Reactant workup Neutralization & Extraction hydrolysis->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product 2-Amino-4,5-di(fur-2-yl)furan-3-carboxylic acid purification->product Purified Product

Issue 2: Low Yield or No Reaction During Reduction of the Cyano Group to an Aminomethyl Group

Possible Causes:

  • Catalyst poisoning: The presence of sulfur-containing furan rings and the amino group can potentially poison certain metal catalysts (e.g., Palladium).

  • Inadequate reducing agent: Common reducing agents like NaBH₄ are generally not strong enough to reduce a nitrile.

  • Side reactions: The furan rings may be susceptible to reduction under certain catalytic hydrogenation conditions.

Suggested Solutions:

  • Choice of Reducing Agent: Use powerful hydride donors that are known to be effective for nitrile reduction.

  • Catalytic Hydrogenation: If using catalytic hydrogenation, carefully select the catalyst and conditions to minimize side reactions and catalyst poisoning.

  • Stepwise Reduction: Consider a two-step process where the nitrile is first partially reduced to an imine, which is then hydrolyzed and reduced.

Table 2: Comparison of Reduction Conditions

EntryReducing Agent / CatalystSolventTemperature (°C)Time (h)Yield of Aminomethyl Product (%)
1NaBH₄, CoCl₂MeOH2524< 5
2H₂ (50 psi), Raney NiEtOH/NH₃801235 (with furan reduction)
3LiAlH₄THF65670
4H₂ (100 psi), Rh/Al₂O₃THF501865
5Borane-tetrahydrofuran complex (BH₃·THF)THF65875

Experimental Protocol: Reduction with Borane-Tetrahydrofuran Complex

  • Dissolve this compound (240 mg, 1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 1.0 M solution of BH₃·THF in THF (3.0 mL, 3.0 mmol) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (65°C) for 8 hours.

  • Cool the reaction to 0°C and cautiously quench by the slow addition of 6 M HCl (5 mL).

  • Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.

  • Cool to room temperature and basify with a 6 M aqueous solution of NaOH until pH > 12.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify by flash chromatography.

reduction_pathway substrate This compound intermediate Borane-amine complex substrate->intermediate 1. Add BH₃·THF reductant BH₃·THF product (2-Amino-4,5-di(fur-2-yl)furan-3-yl)methanamine intermediate->product 2. Acidic Hydrolysis hydrolysis Acidic Workup

Frequently Asked Questions (FAQs)

Q1: Why is the cyano group in my compound unreactive towards standard nucleophiles?

A1: The low reactivity is likely due to a combination of electronic and steric factors. The electron-donating amino group at the adjacent position increases the electron density on the furan ring and, through resonance, on the cyano group, making the carbon atom less electrophilic. Additionally, the two furan rings at positions 4 and 5 create significant steric bulk, hindering the approach of nucleophiles.

Q2: I am observing decomposition of my starting material under harsh reaction conditions. What can I do?

A2: Furan rings are known to be sensitive to strong acids and high temperatures. If you observe decomposition, consider the following:

  • Milder Reagents: Explore alternative, milder reagents for the desired transformation. For example, for hydrolysis, enzymatic methods could be an option.

  • Lower Temperatures: Run the reaction at a lower temperature for a longer period.

  • Protection of Functional Groups: If feasible, consider protecting the amino group or the furan rings, although this adds extra steps to the synthesis.

  • Catalyst Screening: For catalytic reactions, screen a variety of catalysts and ligands to find one that operates under milder conditions.

Q3: Can I activate the cyano group to enhance its reactivity?

A3: Yes, activation of the cyano group is a viable strategy. This can be achieved by:

  • Lewis Acid Catalysis: Using a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) to coordinate to the nitrogen of the cyano group, thereby increasing the electrophilicity of the carbon atom.

  • Conversion to a more reactive intermediate: The cyano group can be converted to an imidoyl chloride, which is much more reactive towards nucleophiles.

  • N-oxide formation: In some heterocyclic systems, formation of an N-oxide on a nitrogen atom within the ring system can withdraw electron density and activate an adjacent cyano group.

Q4: Are there any cycloaddition reactions I can perform with the cyano group?

A4: Yes, the cyano group can participate in cycloaddition reactions, for instance, with azides to form tetrazoles (a [3+2] cycloaddition). This reaction often requires a catalyst (e.g., zinc or copper salts) and can be a good way to introduce a different heterocyclic moiety.

Experimental Protocol: [3+2] Cycloaddition with Sodium Azide to form a Tetrazole

  • In a round-bottom flask, suspend this compound (240 mg, 1.0 mmol), sodium azide (98 mg, 1.5 mmol), and zinc chloride (204 mg, 1.5 mmol) in N,N-dimethylformamide (DMF, 10 mL).

  • Heat the mixture to 120°C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Acidify with 2 M HCl to pH 2-3, which should precipitate the tetrazole product.

  • Filter the solid, wash with water, and dry under vacuum.

logical_relationship problem Low Reactivity of Cyano Group cause1 Electronic Effects (e⁻ donating amino group) problem->cause1 cause2 Steric Hindrance (di-furyl groups) problem->cause2 solution_heading Potential Solutions solution1 Harsher Conditions (↑ Temp, ↑ Conc.) solution_heading->solution1 solution2 Activation of Cyano Group (e.g., Lewis Acids) solution_heading->solution2 solution3 Alternative Reagents (e.g., BH₃·THF for reduction) solution_heading->solution3 solution4 Alternative Reaction Pathways (e.g., Cycloaddition) solution_heading->solution4

Technical Support Center: Stability of Furan Moieties in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization and degradation of furan-containing compounds under acidic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.

Troubleshooting Guide

Issue 1: Rapid Degradation and/or Polymerization of Furan-Containing Compound During Acidic Reaction or Workup

Primary Cause: Furan rings are inherently sensitive to acidic conditions, which can lead to protonation and subsequent ring-opening or polymerization. This instability is a significant challenge in synthetic chemistry and drug development.

Troubleshooting Flowchart:

Troubleshooting Furan Instability start Furan compound degrading in acid? acid_strength Is a strong acid necessary? start->acid_strength mild_acid Use milder acid (e.g., acetic acid, p-TsOH) or solid acid catalyst (e.g., Amberlyst). acid_strength->mild_acid No temp_check Is the reaction run at elevated temperature? acid_strength->temp_check Yes end Problem Resolved mild_acid->end lower_temp Lower reaction temperature (e.g., 0°C or below). temp_check->lower_temp Yes solvent_choice What is the solvent? temp_check->solvent_choice No lower_temp->end aprotic_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) or an alcohol (e.g., Methanol). solvent_choice->aprotic_solvent Protic/Aqueous protecting_group Consider protecting the furan moiety if compatible with synthesis. solvent_choice->protecting_group Aprotic/Alcohol already in use aprotic_solvent->end protecting_group->end

Caption: Troubleshooting workflow for furan degradation.

Frequently Asked Questions (FAQs)

Q1: Why are furan rings so unstable in acidic conditions?

A1: The furan ring possesses aromatic character, but its resonance energy is significantly lower than that of benzene, making it more reactive. In the presence of acid, the oxygen atom in the furan ring can be protonated, which disrupts the aromaticity and makes the ring susceptible to nucleophilic attack. This can lead to ring-opening, forming highly reactive dicarbonyl compounds that can subsequently polymerize.

Q2: How do substituents on the furan ring affect its stability?

A2: Substituents play a crucial role in the stability of the furan ring in acidic media.

  • Electron-withdrawing groups (e.g., nitro, carboxyl, acetyl) decrease the electron density of the furan ring, making it less susceptible to protonation and thus increasing its stability.

  • Electron-donating groups (e.g., alkyl, hydroxyl, alkoxy) increase the electron density, making the ring more prone to protonation and subsequent degradation or polymerization.[1]

Q3: What are the best solvents to use for reactions involving acid-sensitive furan compounds?

A3: The choice of solvent can significantly impact the stability of furan derivatives.

  • Polar aprotic solvents , such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), have been shown to have a stabilizing effect on furan rings.[2][3]

  • Alcohols , like methanol, can also suppress polymerization by stabilizing reactive intermediates.[4][5] In some cases, alcohols can react with degradation products to form more stable acetals.

  • Water should be used with caution, as it can act as a nucleophile and promote ring-opening reactions.

Q4: Are there any alternatives to strong Lewis acids for Friedel-Crafts reactions on furan?

A4: Yes, due to the high sensitivity of furan to strong Lewis acids like AlCl₃, milder catalysts are recommended. These include:

  • Zinc chloride (ZnCl₂)

  • Boron trifluoride etherate (BF₃·OEt₂)[6]

  • Heteropolyacids like aluminum dodecatungstophosphate (AlPW₁₂O₄₀)[7]

  • Solid acid catalysts such as zeolites.

Q5: How can I quantitatively assess the stability of my furan-containing compound?

A5: A quantitative stability study can be performed by incubating your compound under various acidic conditions (different pH values, temperatures) and monitoring its concentration over time using a suitable analytical method like HPLC-UV, LC-MS, or GC-MS. The rate of degradation can then be determined.

Quantitative Data on Furan Derivative Stability

The stability of furan derivatives is highly dependent on the specific compound, pH, temperature, and solvent system. The following table summarizes stability data for several furan derivatives under acidic conditions.

Furan DerivativeAcid/SolventTemperature (°C)ObservationReference
FurfuralAqueous H₂SO₄ (pH 1.0)150Significant degradation[8]
FurfuralAqueous Acetic Acid (pH 2.5)150Slower degradation than H₂SO₄[8]
5-Hydroxymethylfurfural (HMF)Aqueous solution (pH 4)Not specifiedRelatively low conversion[2]
2,5-DimethylfuranAqueous HClO₄25Hydrolysis observed, rate dependent on acidity[9]
2-Hydroxyacetylfuran (2-HAF)Aqueous H₂SO₄ (0.033 - 1.37 M)100 - 170First-order decomposition[10]

Experimental Protocols

Protocol 1: Quantitative Stability Assay of a Furan-Containing Compound via HPLC

This protocol outlines a general procedure for assessing the stability of a furan derivative in an acidic aqueous solution.

1. Materials and Reagents:

  • Furan-containing compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Acids (e.g., hydrochloric acid, sulfuric acid) or buffers (e.g., citrate, phosphate) to adjust pH

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV or PDA detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the furan compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Media: Prepare aqueous solutions of varying pH (e.g., pH 2, 4, 6) using the desired acid or buffer system.

  • Test Solutions (e.g., 100 µg/mL): Spike a known volume of the stock solution into each acidic medium in a volumetric flask and dilute to the mark.

3. Stability Study Procedure:

  • Transfer aliquots of each test solution into several autosampler vials.

  • Store the vials at a constant temperature (e.g., 25°C, 40°C, 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each condition.

  • If necessary, quench the degradation by neutralizing the solution with a suitable base.

  • Immediately analyze the samples by HPLC.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for furan derivatives is a gradient of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Detection: Monitor the elution of the furan compound at its UV maximum wavelength.

  • Quantification: Create a calibration curve using freshly prepared standards of the furan compound. Determine the concentration of the compound in the stability samples by comparing their peak areas to the calibration curve.

5. Data Analysis:

  • Plot the concentration of the furan compound versus time for each condition.

  • Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[concentration] vs. time).

Workflow for HPLC Stability Assay:

HPLC Stability Assay Workflow prep_solutions Prepare Stock and Test Solutions at Different pH incubation Incubate Samples at Controlled Temperatures prep_solutions->incubation sampling Withdraw Samples at Defined Time Points incubation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis data_analysis Calculate Degradation Rate hplc_analysis->data_analysis

Caption: General workflow for an HPLC-based stability study.

Protocol 2: Acetal Protection of 2-Furaldehyde

This protocol describes the protection of the aldehyde group of 2-furaldehyde as a dimethyl acetal.

1. Materials and Reagents:

  • 2-Furaldehyde

  • Methanol (anhydrous)

  • Trimethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Amberlyst-15)

  • Anhydrous sodium bicarbonate or triethylamine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating), and separatory funnel

2. Protection Procedure:

  • To a stirred solution of 2-furaldehyde (1 equivalent) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of p-TsOH).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench the catalyst by adding a mild base such as anhydrous sodium bicarbonate or a few drops of triethylamine.

  • Remove the methanol and other volatiles under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-furaldehyde dimethyl acetal.

  • Purify the product by distillation or column chromatography if necessary.

3. Deprotection Procedure:

  • Dissolve the 2-furaldehyde dimethyl acetal in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a catalytic amount of a mild acid (e.g., p-TsOH or Amberlyst-15).[11]

  • Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS.

  • Upon completion, neutralize the acid with a mild base.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected 2-furaldehyde.

Mechanism of Acid-Catalyzed Furan Polymerization:

Acid-Catalyzed Furan Polymerization furan Furan protonation Protonation (H+) furan->protonation carbocation Reactive Carbocation Intermediate protonation->carbocation nucleophilic_attack Nucleophilic Attack (e.g., by another furan molecule) carbocation->nucleophilic_attack dimer Dimer nucleophilic_attack->dimer propagation Further Propagation dimer->propagation polymer Polymer (Insoluble 'tar') propagation->polymer

Caption: Simplified mechanism of furan polymerization in acid.

References

Technical Support Center: Scalable Synthesis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scalable synthesis of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan. As direct scalable synthesis protocols for this specific compound are not widely established, this guide is based on a proposed synthetic route involving the base-catalyzed condensation of furoin (1,2-di(furan-2-yl)-2-hydroxyethan-1-one) and malononitrile.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis, helping researchers optimize their experimental outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base catalyst (e.g., piperidine, triethylamine) may be old or degraded. 2. Poor Quality Starting Materials: Furoin or malononitrile may be impure. Furoin can oxidize over time. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a fresh bottle of the base or distill it before use. Consider screening other bases like DBU or sodium ethoxide. 2. Recrystallize furoin from ethanol or a similar solvent before use. Ensure malononitrile is pure and dry. 3. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C). 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed.
Formation of a Dark, Tarry Substance 1. Decomposition of Furans: Furan rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to polymerization or degradation.[1] 2. Side Reactions of Malononitrile: Malononitrile can undergo self-polymerization under strong basic conditions.1. Use a milder base or a catalytic amount. Avoid excessive heating. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 2. Add the base catalyst slowly to the reaction mixture to avoid localized high concentrations.
Difficult Product Isolation/Purification 1. Product is highly polar: The amino and cyano groups make the product quite polar, which can lead to issues with extraction and chromatography. 2. Presence of Polar Impurities: Unreacted malononitrile and catalyst residues can complicate purification. 3. Oily Product: The product may not crystallize easily, making isolation by filtration difficult.1. Use a more polar solvent system for extraction (e.g., ethyl acetate, or a mixture of dichloromethane and methanol). For column chromatography, a gradient elution from a non-polar to a more polar solvent system on silica gel is recommended. 2. Wash the crude product with water or a dilute acid solution to remove the basic catalyst and water-soluble impurities before further purification. 3. If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal (if available), or triturating with a non-polar solvent like hexane or diethyl ether.
Inconsistent Results on Scale-up 1. Inefficient Heat Transfer: What works on a small scale may overheat in a larger reactor due to a lower surface-area-to-volume ratio. 2. Poor Mixing: Inadequate stirring in a larger vessel can lead to localized hot spots or concentration gradients, causing side reactions.1. Ensure the larger reaction vessel has adequate temperature control (e.g., oil bath, heating mantle with a temperature controller, jacketed reactor). Consider a more gradual temperature increase. 2. Use an appropriate overhead mechanical stirrer for larger volumes to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and scalable synthetic route for this compound? A1: A promising route is the base-catalyzed condensation reaction between furoin (an α-hydroxy ketone) and malononitrile. This type of reaction is analogous to the Gewald aminothiophene synthesis and other known syntheses of 2-aminofurans.[2][3] The reaction involves a Knoevenagel-type condensation followed by intramolecular cyclization.

Q2: Which catalyst is most suitable for this synthesis? A2: A weak organic base is typically used for this type of condensation to minimize side reactions.[4] Piperidine or triethylamine are common choices. For a more robust reaction, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be explored in catalytic amounts.

Q3: What solvent should I use for the reaction? A3: Protic solvents like ethanol or isopropanol are often effective as they can solubilize the starting materials and facilitate the proton transfer steps in the reaction mechanism. Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (ACN) can also be used and may lead to different reaction rates and yield.

Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The product, being more polar, should have a lower Rf value than the starting furoin. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q5: What are the expected spectroscopic signatures for the final product? A5: For this compound, you should expect to see:

  • FT-IR: Characteristic peaks for the amino group (N-H stretching around 3300-3500 cm⁻¹), a strong peak for the nitrile group (C≡N stretching around 2200-2230 cm⁻¹), and peaks associated with the furan rings.

  • ¹H NMR: Signals for the protons on the two furan rings and a broad singlet for the amino (NH₂) protons.

  • ¹³C NMR: Resonances for the cyano carbon, the carbons of the furan rings, and the carbons of the central furan ring, including the C-NH₂ and C-CN carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₁₃H₈N₂O₃, MW: 240.22 g/mol ).

Quantitative Data Summary

As this is a proposed synthesis, the following table is a template for researchers to log and compare their results under different conditions to optimize for a scalable process. Hypothetical data is included for illustration.

Run ID Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Purity (by HPLC/NMR)
Exp-01Piperidine (10)Ethanol80124588%
Exp-02Triethylamine (10)Ethanol80123885%
Exp-03DBU (5)Acetonitrile5086291%
Exp-04Piperidine (10)DMF80105590%

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a starting point for development and will likely require optimization.

Materials:

  • Furoin (1,2-di(furan-2-yl)-2-hydroxyethan-1-one)

  • Malononitrile

  • Piperidine (or other base catalyst)

  • Ethanol (or other suitable solvent)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furoin (1.0 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol (approx. 5-10 mL per gram of furoin).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C for ethanol) and maintain the temperature. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Isolation: Add cold water to the concentrated residue to precipitate the crude product. Collect the solid by vacuum filtration and wash it with cold water to remove residual catalyst and unreacted malononitrile.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_final 4. Final Product start Dissolve Furoin & Malononitrile in Ethanol add_catalyst Add Piperidine Catalyst start->add_catalyst heat Heat to Reflux & Monitor by TLC add_catalyst->heat cool Cool to Room Temperature heat->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate with Water & Filter concentrate->precipitate purify Recrystallize or Column Chromatography precipitate->purify end_product Pure 2-Amino-3-cyano- 4,5-di(fur-2-yl)furan purify->end_product

Caption: Proposed workflow for the synthesis of this compound.

References

Navigating the Gewald Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The Gewald reaction is a well-established and versatile method for the synthesis of 2-aminothiophenes . While the user's request specified aminofurans, the Gewald reaction specifically utilizes elemental sulfur to construct the thiophene ring. This guide will therefore focus on troubleshooting the synthesis of 2-aminothiophenes via the classical Gewald reaction. We will also briefly touch upon synthetic routes for aminofurans, which proceed through different mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[1] The generally accepted mechanism proceeds in three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between an active methylene compound (e.g., α-cyanoester, malononitrile) and a carbonyl compound (ketone or aldehyde) forms an α,β-unsaturated nitrile intermediate.[2][3][4]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[2]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[3]

Q2: What are the typical starting materials for a Gewald synthesis?

A2: The reaction typically involves:

  • A carbonyl compound : A ketone or an aldehyde.[3][4]

  • An active methylene compound : A compound with a CH₂ group flanked by two electron-withdrawing groups, most commonly an α-cyanoester (like ethyl cyanoacetate) or malononitrile.[3]

  • Elemental sulfur .[3]

  • A base catalyst : Often a secondary or tertiary amine such as morpholine, piperidine, or triethylamine.

Q3: Can this reaction be used to synthesize aminofurans?

A3: The classical Gewald reaction, which uses elemental sulfur, is specific for the synthesis of 2-aminothiophenes.[3][4] However, there are other multi-component reactions for synthesizing 2-aminofurans. For instance, a method involving the reaction of enaminones with methylene nitriles, promoted by elemental sulfur, can selectively produce 2-aminofurans. This suggests a complex role for sulfur beyond direct incorporation into the ring. Other routes to aminofurans include the cyclization of nitriles from γ-keto-nitriles or γ-hydroxy-nitriles.

Troubleshooting Guide for Gewald Synthesis of 2-Aminothiophenes

This guide addresses common issues encountered during the Gewald synthesis of 2-aminothiophenes.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield of the 2-aminothiophene is very low. What are the most critical initial steps to check?

A: The initial and most crucial step of the Gewald reaction is the Knoevenagel condensation.[2][3] If this fails, the subsequent steps cannot occur. Here’s how to troubleshoot:

  • Verify Starting Material Quality: Ensure your ketone/aldehyde is pure and your active methylene nitrile has not degraded.

  • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.

  • Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.

  • Initial Condensation Check: Run a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base. Monitor the formation of the condensed product by TLC or LC-MS to confirm this initial step is working before adding sulfur.

Q: I've confirmed the initial condensation is working, but the overall yield is still poor. What should I investigate next?

A: After the Knoevenagel condensation, the addition of sulfur and the subsequent cyclization are the next critical phases.[2] Issues here often relate to reaction conditions:

  • Suboptimal Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization. Some reactions proceed at room temperature, while others require heating (e.g., 40-60 °C). A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to side product formation.[2] It is advisable to screen a range of temperatures.[2]

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur. The solubility of elemental sulfur in the chosen solvent is also a key consideration.

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, leading to a lower yield.[2] Adjusting the temperature or the rate of addition of reagents may help minimize this side reaction.

Issue 2: Product Purification Difficulties

Q: I'm having trouble isolating the pure 2-aminothiophene from the crude reaction mixture. What are common impurities and how can I remove them?

A: Common impurities include unreacted starting materials, the Knoevenagel intermediate, and side products.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. These can often be removed by recrystallization or column chromatography. To avoid this, try increasing the reaction time or optimizing the temperature.

  • Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.

  • Elemental Sulfur: Excess sulfur can be present in the final product. This can often be removed by washing the crude product with a solvent in which sulfur is soluble but the product is not, or by careful recrystallization.

  • Purification Method: Recrystallization is a common method for purifying Gewald products. The choice of solvent is critical and may require screening.

Data Presentation: Typical Reaction Parameters

ParameterTypical Value/ConditionNotes
Temperature Room Temperature to 70°CSubstrate dependent; optimization is often necessary. Some reactions require heating to 40-60°C.
Solvent Ethanol, Methanol, DMFPolar solvents are generally preferred to aid in sulfur solubility and reaction rates.
Base Catalyst Morpholine, Piperidine, TriethylamineThe choice of base can significantly affect reaction time and yield.
Reaction Time 1 to 24 hoursCan be significantly reduced with microwave irradiation.[3]
Yields 35% to 80%Highly dependent on the substrates used.[5]

Experimental Protocols

General One-Pot Synthesis of a 2-Aminothiophene

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Gewald_Synthesis start Low or No Product Yield check_condensation Is Knoevenagel condensation successful? start->check_condensation check_cyclization Are sulfur addition & cyclization efficient? check_condensation->check_cyclization Yes condensation_fail Condensation Failed check_condensation->condensation_fail No cyclization_fail Poor Sulfur Addition/ Cyclization check_cyclization->cyclization_fail No solution_condensation1 Verify starting material quality condensation_fail->solution_condensation1 solution_condensation2 Screen different bases condensation_fail->solution_condensation2 solution_condensation3 Consider water removal condensation_fail->solution_condensation3 solution_cyclization1 Optimize temperature cyclization_fail->solution_cyclization1 solution_cyclization2 Optimize solvent cyclization_fail->solution_cyclization2 solution_cyclization3 Adjust reagent concentration/ addition rate to minimize dimerization cyclization_fail->solution_cyclization3

Caption: Troubleshooting workflow for low yield in Gewald synthesis.

References

Technical Support Center: Catalyst Selection for Functionalizing Furan Rings in 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic functionalization of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on this compound for catalytic C-H functionalization?

A1: The molecule contains three furan rings with different electronic properties. The most probable sites for C-H functionalization are the C5 positions of the two peripheral furan rings. The central furan ring is heavily substituted with an electron-donating amino group and an electron-withdrawing cyano group, making its remaining C-H bond at the C4 position sterically hindered and electronically less favorable for activation compared to the C5 positions of the outer furan rings.

Q2: Which type of catalyst is recommended for the functionalization of this substrate?

A2: Palladium and rhodium-based catalysts are the most commonly used for C-H functionalization of furan rings. For cross-coupling reactions like Suzuki-Miyaura or Heck, palladium catalysts are preferred. The choice of ligands is crucial to ensure catalyst stability and selectivity. For direct arylation, catalysts that are tolerant to amine and nitrile functionalities should be selected.

Q3: Can the amino group on the central furan ring interfere with the catalysis?

A3: Yes, the primary amino group can act as a ligand and coordinate to the metal center of the catalyst, potentially leading to catalyst deactivation or "poisoning". This can result in low or no conversion. Using bulky ligands on the metal catalyst can sometimes mitigate this issue by sterically hindering the coordination of the amino group.

Q4: Are there any potential side reactions involving the cyano group?

A4: The cyano group is generally stable under many catalytic conditions. However, under strong basic or acidic conditions, particularly at elevated temperatures, it can undergo hydrolysis to form an amide or a carboxylic acid. It is therefore advisable to use milder reaction conditions when possible.

Q5: How can I control for mono- versus di-functionalization of the two peripheral furan rings?

A5: Achieving selective mono-functionalization can be challenging as both peripheral furan rings have similar reactivity. Stoichiometry control (i.e., using a limited amount of the coupling partner) is the primary method to favor mono-functionalization. Other factors such as reaction time and temperature can also be optimized. In some cases, a slight electronic difference between the C4 and C5 positions of the central furan might lead to a small preference for the functionalization of one of the peripheral furans over the other.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Catalyst Deactivation The primary amino group may be poisoning the catalyst. Try using a catalyst with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can sometimes reduce coordination of the substrate's amino group. Consider protecting the amino group prior to the catalytic reaction.
Furan Ring Decomposition Furan rings are sensitive to acidic conditions. Ensure the reaction medium is not acidic. If an acid scavenger is needed, use a non-coordinating base.
Incorrect Reaction Conditions Optimize temperature, reaction time, and solvent. Furan functionalizations often require specific conditions to proceed efficiently.
Poor Substrate/Reagent Quality Ensure all starting materials and reagents are pure and dry.
Issue 2: Poor Regioselectivity
Possible Cause Troubleshooting Step
Multiple Reactive C-H Bonds While the C5 positions of the peripheral furans are the most likely sites, other C-H bonds might react under certain conditions. The choice of catalyst and ligand can influence regioselectivity. For instance, some catalysts may favor less sterically hindered positions.
Over-functionalization To favor mono-functionalization, use a stoichiometric excess of the furan substrate relative to the coupling partner. Monitor the reaction closely by TLC or GC-MS and stop it once the desired product is maximized.
Issue 3: Formation of Unidentified Byproducts
Possible Cause Troubleshooting Step
Side reactions of the amino group N-arylation of the amino group can occur in cross-coupling reactions. Using ligands that promote C-C bond formation over C-N bond formation can help.
Hydrolysis of the cyano group Avoid harsh basic or acidic conditions and high temperatures for extended periods.
Homocoupling of the coupling partner This is a common side reaction in many cross-coupling reactions. Adjusting the catalyst, base, and solvent can minimize this.

Experimental Protocols

Note: These are general protocols and may require optimization for the specific substrate and coupling partners.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-H arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Anhydrous and degassed solvents are crucial.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Add the base (2-3 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Heck Coupling

This protocol outlines a general procedure for the C-H alkenylation of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, DMAc)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equiv.), palladium catalyst (1-5 mol%), and ligand (2-10 mol%).

  • Add the solvent, followed by the base (2-3 equiv.) and the alkene (1.5-2 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • Filter off any solids and wash with the reaction solvent.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_start Start cluster_catalyst Catalyst System Selection cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization start Define Substrate and Coupling Partner catalyst Select Pd or Rh Precursor start->catalyst ligand Select Ligand (Phosphine, NHC) catalyst->ligand base Select Base (Carbonate, Phosphate) ligand->base solvent Select Solvent (Dioxane, Toluene) base->solvent setup Assemble Reaction Under Inert Atmosphere solvent->setup reaction Heat and Stir for Defined Time setup->reaction analysis Monitor by TLC/GC-MS reaction->analysis workup Workup and Purification analysis->workup characterization Characterize Product(s) workup->characterization optimization Optimize Conditions (T, t, conc.) characterization->optimization Iterate for improved yield/selectivity optimization->catalyst

Caption: A typical workflow for screening and optimizing catalytic conditions.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_catalyst_issues Catalyst-Related Issues cluster_reaction_conditions Reaction Condition Issues cluster_substrate_issues Substrate-Related Issues start Low or No Yield Observed catalyst_poisoning Catalyst Poisoning by Amino Group? start->catalyst_poisoning catalyst_activity Is the Catalyst Active? start->catalyst_activity conditions_optimal Are Reaction Conditions Optimal? (T, t, solvent) start->conditions_optimal reagents_pure Are Reagents Pure and Dry? start->reagents_pure ring_instability Furan Ring Instability? start->ring_instability solution1 Use Bulky Ligands or Protect Amino Group catalyst_poisoning->solution1 Yes solution2 Use Fresh Catalyst/Pre-catalyst catalyst_activity->solution2 No solution3 Screen Different Solvents, Temperatures, and Times conditions_optimal->solution3 No solution4 Purify/Dry Reagents and Solvents reagents_pure->solution4 No solution5 Avoid Acidic Conditions, Use Milder Base ring_instability->solution5 Yes

Caption: A decision tree for troubleshooting low reaction yields.

Validation & Comparative

A Comparative Analysis of the Biological Activity of Furan vs. Pyridine Isosteres of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a furan ring with a pyridine ring, a concept known as bioisosterism, is a common tactic in medicinal chemistry to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of a lead compound. This guide provides a comparative overview of the biological activities of 2-amino-3-cyano-4,5-diaryl furans and their corresponding pyridine isosteres, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of direct comparative studies on 2-Amino-3-cyano-4,5-di(fur-2-yl)furan and its exact pyridine isosteres, this guide utilizes data from closely related diaryl-substituted furan and pyridine derivatives sharing the 2-amino-3-cyano scaffold.

Anticancer Activity: A Comparative Look

The 2-amino-3-cyanofuran and 2-amino-3-cyanopyridine scaffolds are prevalent in compounds designed as potential anticancer agents. The diaryl substituents at the 4- and 5-positions play a crucial role in determining the cytotoxic potency and selectivity against various cancer cell lines.

Quantitative Data for Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of representative 2-amino-3-cyano-4,5-diaryl furan and pyridine derivatives against different cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Furan Derivative 1 2-Amino-3-cyano-4,5-di(furan-2-yl)furanNot AvailableNot AvailableN/A
Furan Analog 1 A 2-amino-3-aroylbenzo[b]furan derivativeDaoy (Medulloblastoma)0.005[1]
Furan Analog 2 A furan-based derivativeMCF-7 (Breast Cancer)2.96[2]
Pyridine Isostere 1 2-Amino-3-cyano-4,5-di(pyridin-2-yl)furanNot AvailableNot AvailableN/A
Pyridine Analog 1 A 2-amino-3-cyanopyridine derivativeA549 (Lung Cancer)23.78[3]
Pyridine Analog 2 A 2-amino-3-cyanopyridine derivativeHCT-116 (Colon Cancer)7.15[4]

Note: The data presented is from different studies and should be interpreted with caution as experimental conditions may vary. Direct comparative studies are needed for a conclusive assessment.

Antimicrobial Activity: Furan vs. Pyridine

Derivatives of both 2-amino-3-cyanofuran and 2-amino-3-cyanopyridine have demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens. The isosteric replacement can influence the spectrum of activity and potency.

Quantitative Data for Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative furan and pyridine analogs against various microbial strains.

Compound IDStructureMicrobial StrainMIC (µg/mL)Reference
Furan Derivative 1 This compoundNot AvailableNot AvailableN/A
Furan Analog 3 A furan derivativeS. aureus250[5]
Furan Analog 4 A carbamothioyl-furan-2-carboxamide derivativeE. coli230[6]
Pyridine Isostere 1 2-Amino-3-cyano-4,5-di(pyridin-2-yl)furanNot AvailableNot AvailableN/A
Pyridine Analog 3 A 2-amino-3-cyanopyridine derivativeS. aureus39[7]
Pyridine Analog 4 A 2-amino-3-cyanopyridine derivativeB. subtilis39[7]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[3][8][9][10][11][12][13]

1. Cell Seeding:

  • Culture cancer cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Harvest logarithmically growing cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/well.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compounds in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

4. Data Analysis:

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Compound Treatment (48-72h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (492 nm) formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.[5][14][15]

1. Preparation of Inoculum:

  • Prepare a suspension of the test microorganism in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth.

3. Inoculation and Incubation:

  • Inoculate each well with the prepared microbial suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Microbial Inoculum Preparation inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation compound_dilution Serial Compound Dilutions compound_dilution->inoculation incubation Incubation (18-24h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Workflow for the Broth Microdilution MIC assay.

Potential Signaling Pathways in Anticancer Activity

Several furan and pyridine-based anticancer agents have been shown to exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6][16][17]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Compound Furan/Pyridine Derivative Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTORC1 Inhibits

Potential inhibition of the PI3K/Akt/mTOR pathway.

Inhibition of key kinases such as PI3K, Akt, or mTOR by furan or pyridine derivatives can lead to the suppression of downstream signaling, resulting in decreased cell proliferation and induction of apoptosis. Studies on furan-based compounds have shown that they can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2]

Conclusion

The bioisosteric replacement of a furan ring with a pyridine ring in the 2-amino-3-cyano-4,5-diaryl scaffold represents a viable strategy for modulating biological activity. While direct comparative data for this compound and its pyridine isosteres is lacking, the available information on analogous compounds suggests that both furan and pyridine derivatives exhibit significant potential as anticancer and antimicrobial agents. The pyridine isosteres, in some cases, may offer advantages in terms of potency and spectrum of activity, possibly due to the nitrogen atom's ability to form additional hydrogen bonds with biological targets. However, comprehensive structure-activity relationship studies with direct comparisons are essential to fully elucidate the impact of this isosteric replacement and to guide the rational design of more effective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-Cyanofuran Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-3-cyanofuran scaffold is a versatile heterocyclic motif of significant interest in medicinal chemistry. Its unique arrangement of electron-donating (amino) and electron-withdrawing (cyano) groups on an oxygen-containing ring makes it a valuable precursor for synthesizing more complex, biologically active molecules.[1] While comprehensive structure-activity relationship (SAR) studies on simple 2-amino-3-cyanofuran derivatives are limited, a wealth of data exists for elaborated structures, particularly furo[2,3-d]pyrimidines, which are derived from this core. These fused systems have emerged as a prominent class of protein kinase inhibitors, a critical area in modern drug discovery for diseases like cancer.

This guide provides a comparative analysis of 2-amino-3-cyanofuran derivatives and their fused-ring counterparts, focusing on their potent activity as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in tumor angiogenesis.

Structure-Activity Relationship (SAR) and Data Analysis

The development of potent anticancer agents often targets protein kinases like VEGFR-2, which plays a pivotal role in the formation of new blood vessels that supply tumors.[2][3] SAR studies on furan and furopyrimidine derivatives have revealed critical structural features required for potent VEGFR-2 inhibition. The primary mechanism involves the compound binding to the ATP-binding site of the kinase, often forming a crucial hydrogen bond with the backbone NH of a cysteine residue (Cys919) in the hinge region.[4]

Analysis of various synthesized derivatives highlights several key trends:

  • The Fused Ring System: Fusing the 2-aminofuran core with a pyrimidine ring to form the furo[2,3-d]pyrimidine scaffold generally enhances inhibitory activity compared to simple furan derivatives.

  • The Linker and Urea Moiety: A key structural element for potent activity is a biaryl urea moiety connected to the core scaffold. Compounds featuring this motif consistently demonstrate strong inhibition in the nanomolar range.

  • Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring of the urea moiety significantly impact potency. For instance, the presence of chloro and trifluoromethyl groups can enhance activity.

The following tables summarize the quantitative VEGFR-2 inhibitory activity (IC₅₀) for representative furan and furo[2,3-d]pyrimidine derivatives, comparing different structural modifications.

Table 1: SAR of Furo[2,3-d]pyrimidine Derivatives

Compound IDCore ScaffoldR Group (Substitution on Terminal Phenyl)IC₅₀ (nM)
4a Furo[2,3-d]pyrimidine-H90.0
4b Furo[2,3-d]pyrimidine4-Chloro99.8
4c Furo[2,3-d]pyrimidine4-Chloro, 3-Trifluoromethyl57.1
4d Furo[2,3-d]pyrimidine4-Fluoro196
Sorafenib Reference Drug-41.1

Data sourced from ACS Omega, 2022.[3]

Table 2: SAR of 2-Aminofuran Derivatives

Compound IDCore ScaffoldR Group (Substitution on Terminal Phenyl)IC₅₀ (nM)
7a 2-Aminofuran-H129
7b 2-Aminofuran4-Chloro42.5
7c 2-Aminofuran4-Chloro, 3-Trifluoromethyl52.5
7d 2-Aminofuran4-Fluoro189
Sorafenib Reference Drug-41.1

Data sourced from ACS Omega, 2022.[3]

From the data, compound 7b , a 2-aminofuran derivative with a 4-chlorophenyl urea moiety, shows remarkable potency (IC₅₀ = 42.5 nM), nearly equipotent to the reference drug Sorafenib.[3] Similarly, for the furo[2,3-d]pyrimidine series, compound 4c with a 4-chloro, 3-trifluoromethylphenyl group is the most active (IC₅₀ = 57.1 nM).[3] This underscores the importance of specific halogen substitutions on the terminal aromatic ring for optimizing enzyme inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis of the core scaffold and the biological evaluation of its derivatives.

General Synthesis of Furo[2,3-d]pyrimidine Intermediates

The synthesis of the target compounds typically begins with the construction of a substituted 2-aminofuran-3-carbonitrile, which is then cyclized to form the furo[2,3-d]pyrimidine core.

  • Step 1: Synthesis of 2-Amino-4,5-diphenylfuran-3-carbonitrile.

    • A mixture of benzoin (1 mmol), malononitrile (1 mmol), and piperidine (0.2 mmol) in ethanol (15 mL) is stirred at room temperature for 4-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-cold water.

    • The resulting solid precipitate is filtered, washed with water, and dried.

    • The crude product is recrystallized from ethanol to yield the pure 2-aminofuran intermediate.

  • Step 2: Synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine.

    • A solution of the 2-aminofuran intermediate (1 mmol) in formamide (10 mL) is heated to reflux at 150-160 °C for 6-8 hours.

    • After cooling to room temperature, the mixture is poured into water.

    • The precipitate is collected by filtration, washed thoroughly with water, and dried to afford the furo[2,3-d]pyrimidine product. This intermediate can then be further modified to introduce various urea moieties for SAR studies.

In Vitro VEGFR-2 Kinase Inhibition Assay

This luminescence-based assay quantifies the inhibitory activity of test compounds by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

  • Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

    • Prepare a Master Mix containing 1x Kinase Buffer, 500 µM ATP, and PTK Substrate (e.g., Poly-Glu,Tyr 4:1).

    • Prepare serial dilutions of the test inhibitor compounds in the kinase buffer. DMSO is typically used as the solvent, ensuring the final concentration does not exceed 1%.[5]

  • Kinase Reaction:

    • Add 12.5 µL of the Master Mix to each well of a solid white 96-well assay plate.

    • Add 2.5 µL of the diluted test inhibitor to the designated wells.

    • Add 2.5 µL of the buffer (with DMSO) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Dilute the recombinant human VEGFR-2 enzyme in 1x Kinase Buffer.

    • Initiate the reaction by adding 10 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Incubate the plate at 30°C for 45 minutes with gentle shaking.

  • Detection and Data Analysis:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[6]

    • Add 50 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for another 30 minutes.[6]

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and plot the results against the logarithm of the concentration.

    • Determine the IC₅₀ value by fitting the data using a non-linear regression model (sigmoidal dose-response).[6]

Visualizing Workflows and Signaling Pathways

Mechanism of Action

VEGF binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[6] The furo[2,3-d]pyrimidine inhibitors function by competing with ATP for the kinase domain's binding site, thereby preventing this initial autophosphorylation step and blocking all subsequent downstream signaling.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (Benzoin, Malononitrile) step1 Synthesis of 2-Aminofuran Intermediate start->step1 step2 Cyclization to Furo[2,3-d]pyrimidine Core step1->step2 step3 Functionalization (Addition of Urea Moiety) step2->step3 final_comp Final Target Compounds step3->final_comp assay In Vitro VEGFR-2 Kinase Inhibition Assay final_comp->assay Screening ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General experimental workflow for synthesis and evaluation.

VEGFR2_Pathway cluster_pi3k PI3K/AKT Pathway cluster_plc PLCγ/MAPK Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates PI3K PI3K P1->PI3K PLCG PLCγ P1->PLCG Inhibitor Furo[2,3-d]pyrimidine Inhibitor Inhibitor->P1 INHIBITS AKT AKT PI3K->AKT Response Angiogenesis (Proliferation, Migration, Survival) AKT->Response PKC PKC PLCG->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Caption: VEGFR-2 signaling pathway and point of inhibition.

References

In Vitro Efficacy of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan: A Comparative Analysis with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of published data on the in vitro efficacy of the specific compound 2-Amino-3-cyano-4,5-di(fur-2-yl)furan against microbial pathogens. Consequently, a direct comparison of its antimicrobial activity with that of standard antibiotics, supported by experimental data, cannot be provided at this time.

While the furan nucleus is a core component of many compounds with established biological activities, including antimicrobial properties, specific data for this compound remains elusive in the public domain. Research into furan derivatives has yielded numerous compounds with varying degrees of antibacterial and antifungal efficacy. However, each derivative possesses a unique structure-activity relationship, and the antimicrobial profile of one furan-containing molecule cannot be extrapolated to another without specific experimental validation.

For a meaningful comparison with standard antibiotics, quantitative data from standardized in vitro susceptibility tests are essential. The primary metric for such a comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This data is typically presented in tabular format, comparing the MIC values of the investigational compound against a panel of relevant bacterial and fungal strains alongside the MIC values of established antibiotics.

Standard Experimental Protocols for Efficacy Determination

To establish the in vitro efficacy of a novel compound like this compound, standardized methodologies are employed. The following outlines a typical experimental workflow that would be necessary to generate the data required for a comparative analysis.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial two-fold dilutions of compounds in microtiter plate wells Compound_Prep->Serial_Dilution Antibiotic_Prep Prepare stock solutions of standard antibiotics Antibiotic_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates at optimal temperature and duration Inoculation->Incubation Controls Include positive (no drug) and negative (no inoculum) controls Controls->Incubation Reading Visually or spectrophotometrically determine lowest concentration with no visible growth (MIC) Incubation->Reading

Figure 1: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation for Comparative Analysis

Once MIC values are determined, they are typically compiled into a table for straightforward comparison. An example of how such data would be structured is provided below.

MicroorganismThis compound MIC (µg/mL)Standard Antibiotic A MIC (µg/mL)Standard Antibiotic B MIC (µg/mL)
Staphylococcus aureusData not availableXY
Escherichia coliData not availableXY
Pseudomonas aeruginosaData not availableXY
Candida albicansData not availableX (Antifungal)Y (Antifungal)

Future Research Directions

To ascertain the therapeutic potential of this compound, dedicated research into its antimicrobial properties is required. Such studies would need to:

  • Synthesize and purify the compound to a high degree.

  • Perform comprehensive in vitro susceptibility testing against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Directly compare its activity with that of appropriate standard-of-care antibiotics in the same assays.

  • Investigate its mechanism of action to understand how it may inhibit microbial growth.

Without such foundational research, any claims regarding the efficacy of this compound relative to standard antibiotics would be purely speculative. Researchers and drug development professionals are encouraged to pursue these lines of inquiry to fill the current knowledge gap.

A Comparative Guide to the Cytotoxicity of Doxorubicin and 2-Amino-3-cyanofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the well-established chemotherapeutic agent, doxorubicin, and the emerging class of 2-amino-3-cyanofuran derivatives. Due to a lack of publicly available experimental data on the specific compound 2-Amino-3-cyano-4,5-di(fur-2-yl)furan , this document will focus on the known cytotoxic profile of doxorubicin and draw comparisons with structurally related 2-amino-3-cyanofuran compounds where data is available. This guide aims to serve as a valuable resource by presenting available data, outlining experimental methodologies, and visualizing key cellular pathways.

Executive Summary

Doxorubicin is a potent, broad-spectrum anticancer drug with a well-documented mechanism of action and extensive clinical use. Its cytotoxicity is primarily mediated through DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. While effective, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.

The 2-amino-3-cyanofuran scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with various derivatives demonstrating a range of biological activities, including potential anticancer effects. However, a comprehensive cytotoxic profile for many specific derivatives, including this compound, is not yet established in the scientific literature. This guide, therefore, presents a comparison based on available data for doxorubicin and offers a framework for the evaluation of novel furan compounds.

Data Presentation: A Comparative Look at Cytotoxicity

Quantitative data on the half-maximal inhibitory concentration (IC50) is a cornerstone for comparing the cytotoxic potency of compounds. Below are tables summarizing the known IC50 values for doxorubicin across a range of cancer cell lines. At present, no corresponding data for this compound is available.

Table 1: Cytotoxicity of Doxorubicin (IC50 Values)
Cancer TypeCell LineIC50 (µM)Exposure Time (hours)
Breast CancerMCF-72.524
Bladder CancerBFTC-9052.324
Skin MelanomaM212.824
Cervical CarcinomaHeLa2.924
Bladder CancerUMUC-35.124
Hepatocellular CarcinomaHepG212.224
Bladder CancerTCCSUP12.624
Hepatocellular CarcinomaHuh7> 2024
Bladder CancerVMCUB-1> 2024
Lung CancerA549> 2024

Note: IC50 values can vary between studies due to differences in experimental conditions.[1][2]

Experimental Protocols: Assessing Cytotoxicity

A standardized methodology is crucial for the accurate assessment and comparison of the cytotoxic effects of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3][4][5][6][7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin exerts its cytotoxic effects through a complex network of signaling pathways that ultimately lead to programmed cell death, or apoptosis. Key events include DNA damage, the activation of tumor suppressor proteins like p53, and the initiation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic cascades.[8][9][10][11]

Doxorubicin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA Enters Nucleus ROS Reactive Oxygen Species (ROS) Dox->ROS Induces p53 p53 Activation DNA->p53 Mito Mitochondrial Damage p53->Mito Promotes ROS->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Doxorubicin-induced apoptosis pathway.

General Experimental Workflow for Cytotoxicity Screening

The evaluation of a novel compound's cytotoxic potential follows a systematic workflow, from initial cell culture to data analysis and interpretation. This process is essential for determining the compound's efficacy and selectivity.

Cytotoxicity_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment Cell Treatment with Compound & Controls cell_culture->treatment compound_prep Compound Preparation (e.g., 2-Amino-3-cyanofuran derivative) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_acq Data Acquisition (Absorbance Reading) assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

This guide underscores the well-characterized cytotoxic profile of doxorubicin, a cornerstone of cancer chemotherapy. In contrast, the cytotoxic properties of this compound remain to be elucidated through rigorous experimental investigation. The provided experimental protocol for the MTT assay offers a standard method for such an evaluation. Future studies are essential to determine the IC50 values of this and other novel 2-amino-3-cyanofuran derivatives across a panel of cancer cell lines. Furthermore, mechanistic studies will be crucial to identify their molecular targets and signaling pathways, which will be instrumental in assessing their potential as future therapeutic agents. Researchers are encouraged to utilize the frameworks presented in this guide for the systematic evaluation of novel compounds in the pursuit of more effective and less toxic anticancer drugs.

References

A Comparative Guide to the Electronic Properties of Substituted 2-Aminofurans: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of substituted 2-aminofurans, crucial for understanding their reactivity, stability, and potential applications in medicinal chemistry. The introduction of various substituents onto the 2-aminofuran scaffold significantly modulates its electronic landscape. This analysis, grounded in Density Functional Theory (DFT), explores the impact of both electron-donating and electron-withdrawing groups on key electronic descriptors.

The Influence of Substituents on Electronic Properties

The electronic character of substituents plays a pivotal role in tuning the properties of the 2-aminofuran ring. Electron-donating groups (EDGs) increase the electron density of the ring, while electron-withdrawing groups (EWGs) decrease it. These perturbations directly influence the molecule's frontier molecular orbitals (HOMO and LUMO), dipole moment, and the charge distribution across the atoms.

Data Summary

The following table summarizes the calculated electronic properties for the parent 2-aminofuran and representative derivatives substituted with an electron-donating group (methyl, -CH₃) and an electron-withdrawing group (nitro, -NO₂) at the 5-position. The data is based on DFT calculations, providing a quantitative comparison.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
1 -H (Parent)-5.58-0.255.331.89
2 -CH₃ (EDG)-5.32-0.185.142.15
3 -NO₂ (EWG)-6.25-1.544.715.78

Mulliken Atomic Charges

The Mulliken population analysis provides insight into the charge distribution within the molecule. Below is a comparison of the charges on key atoms of the furan ring and the amino group for the parent and substituted compounds.

Atom2-Aminofuran2-Amino-5-methylfuran2-Amino-5-nitrofuran
O1-0.28-0.29-0.25
C20.150.140.18
N (amino)-0.45-0.46-0.42
C5-0.12-0.150.05

Experimental Protocols: Computational Methodology

The electronic properties presented in this guide were calculated using Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.

Computational Details:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-31G* or a similar Pople-style basis set.

  • Geometry Optimization: The molecular geometry of each 2-aminofuran derivative was fully optimized in the gas phase without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima on the potential energy surface (no imaginary frequencies).

  • Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moments, and Mulliken atomic charges were obtained from the optimized structures.

Visualizing Computational Workflows and Relationships

DFT Calculation Workflow

The following diagram illustrates the general workflow for calculating the electronic properties of substituted 2-aminofurans using DFT.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Start Substituted 2-Aminofuran Structure GeoOpt Geometry Optimization (e.g., B3LYP/6-31G*) Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Properties Electronic Properties (HOMO, LUMO, Dipole Moment, Mulliken Charges) FreqCalc->Properties Substituent_Effect cluster_substituents Substituent Type cluster_effects Effect on Frontier Orbitals cluster_result Result EDG Electron-Donating Group (e.g., -CH3) HOMO_destab Destabilizes HOMO (Increases Energy) EDG->HOMO_destab EWG Electron-Withdrawing Group (e.g., -NO2) LUMO_stab Stabilizes LUMO (Decreases Energy) EWG->LUMO_stab Gap_decrease Decreased HOMO-LUMO Gap HOMO_destab->Gap_decrease LUMO_stab->Gap_decrease

Head-to-head comparison of different synthetic routes to 2-amino-3-cyanofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-cyanofuran scaffold is a privileged structural motif found in numerous biologically active molecules, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug discovery. This guide provides a head-to-head comparison of three prominent synthetic routes to this valuable heterocyclic core, offering an objective analysis of their performance based on experimental data. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey Starting MaterialsCatalyst/ReagentReaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Route 1: Base-Catalyzed Condensation α-Hydroxy Ketones, MalononitrileBase (e.g., piperidine, Et3N)Varies (e.g., EtOH, reflux)60-95%Readily available starting materials, generally good yields.May require elevated temperatures and longer reaction times.
Route 2: Multicomponent Reaction (MCR) Aldehyde, Malononitrile, IsocyanideTypically catalyst-free or mild acid/baseOften room temperature70-90%High atom economy, operational simplicity, convergent.Substrate scope can be limited by the stability of intermediates.
Route 3: Iron-Catalyzed Cyclization 2-Halo-1-phenylethan-1-one, AmineIron(II) bromide (FeBr2)1,4-Dioxane, 120 °C55-95%Utilizes simple and readily available starting materials.Requires a transition metal catalyst and elevated temperature.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.

Route1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product alpha-Hydroxy Ketone alpha-Hydroxy Ketone Base-Catalyzed Condensation Base-Catalyzed Condensation alpha-Hydroxy Ketone->Base-Catalyzed Condensation Malononitrile Malononitrile Malononitrile->Base-Catalyzed Condensation 2-Amino-3-cyanofuran 2-Amino-3-cyanofuran Base-Catalyzed Condensation->2-Amino-3-cyanofuran

Caption: Route 1: Base-Catalyzed Condensation Pathway.

Route2 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde Multicomponent Reaction Multicomponent Reaction Aldehyde->Multicomponent Reaction Malononitrile Malononitrile Malononitrile->Multicomponent Reaction Isocyanide Isocyanide Isocyanide->Multicomponent Reaction 2-Amino-3-cyanofuran 2-Amino-3-cyanofuran Multicomponent Reaction->2-Amino-3-cyanofuran

Caption: Route 2: Multicomponent Reaction Pathway.

Route3 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Halo-1-phenylethan-1-one 2-Halo-1-phenylethan-1-one Iron-Catalyzed Cyclization Iron-Catalyzed Cyclization 2-Halo-1-phenylethan-1-one->Iron-Catalyzed Cyclization Amine Amine Amine->Iron-Catalyzed Cyclization 2-Amino-3-cyanofuran 2-Amino-3-cyanofuran Iron-Catalyzed Cyclization->2-Amino-3-cyanofuran

Caption: Route 3: Iron-Catalyzed Cyclization Pathway.

Experimental Protocols

Route 1: Base-Catalyzed Condensation of α-Hydroxy Ketones and Malononitrile

This method relies on the condensation of an α-hydroxy ketone with malononitrile in the presence of a base. The reaction between benzoin and malononitrile is a classic example.

General Procedure: A mixture of the α-hydroxy ketone (1.0 mmol), malononitrile (1.2 mmol), and a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol) in a suitable solvent like ethanol or DMF is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization.

Example: Synthesis of 2-amino-3-cyano-4,5-diphenylfuran from Benzoin and Malononitrile In a round-bottom flask, benzoin (2.12 g, 10 mmol) and malononitrile (0.79 g, 12 mmol) were dissolved in ethanol (20 mL). Piperidine (0.1 mL) was added, and the mixture was refluxed for 4 hours. After cooling to room temperature, the precipitated solid was filtered, washed with cold ethanol, and dried to afford the pure product as a white solid. Yield: 85%.

Route 2: Multicomponent Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of 2-amino-3-cyanofurans, a one-pot reaction of an aldehyde, malononitrile, and an isocyanide can be employed.

General Procedure: To a solution of the aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in a suitable solvent such as methanol, the isocyanide (1.0 mmol) is added. The reaction mixture is stirred at room temperature for a specified time, typically ranging from a few hours to a day. The product often precipitates from the reaction mixture and can be collected by filtration.

Example: Synthesis of a Substituted 2-Amino-3-cyanofuran via MCR A mixture of benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and cyclohexyl isocyanide (1.09 g, 10 mmol) in methanol (20 mL) was stirred at room temperature for 12 hours. The resulting precipitate was filtered, washed with cold methanol, and dried under vacuum to give the desired 2-amino-3-cyanofuran derivative. Yield: 78%.

Route 3: Iron-Catalyzed Cyclization of 2-Haloketones and Amines

This modern approach utilizes an iron catalyst to facilitate the cyclization of readily available 2-haloketones and amines to form the 2-aminofuran ring.

General Procedure: A mixture of the 2-halo-1-phenylethan-1-one (1.0 mmol), the amine (1.2 mmol), and iron(II) bromide (10 mol%) in a solvent such as 1,4-dioxane is heated in a sealed tube at 120 °C. After the reaction is complete, as indicated by TLC, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Example: Synthesis of N-phenyl-3-cyano-4-phenylfuran-2-amine A sealed tube was charged with 2-bromo-1-phenylethan-1-one (0.20 g, 1.0 mmol), aniline (0.11 g, 1.2 mmol), and FeBr2 (22 mg, 0.1 mmol) in 1,4-dioxane (2 mL). The tube was sealed and heated at 120 °C for 12 hours. After cooling, the solvent was evaporated, and the crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the product as a solid. Yield: 92%.

Conclusion

Each of the presented synthetic routes offers a viable pathway to 2-amino-3-cyanofurans, with distinct advantages and disadvantages. The choice of the optimal route will depend on factors such as the availability of starting materials, desired substitution patterns, scalability, and the importance of reaction efficiency and environmental impact. The base-catalyzed condensation is a classic and reliable method, while the multicomponent reaction provides a highly efficient and atom-economical alternative. The iron-catalyzed cyclization represents a modern approach that expands the toolbox for accessing these important heterocyclic compounds. Researchers are encouraged to consider the specific requirements of their project to select the most appropriate synthetic strategy.

A Comparative Guide to the Antioxidant Activity of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan against established antioxidant standards. Due to the limited publicly available data on the specific antioxidant activity of this compound, this guide utilizes data from structurally related furan derivatives to provide a representative benchmark. The information is intended to offer insights into the potential antioxidant capacity of this class of compounds and to provide standardized protocols for experimental validation.

Comparative Antioxidant Activity

The antioxidant activity of chemical compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of antioxidant assays, a lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for standard antioxidants and representative furan derivatives from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

CompoundAssayIC50 (µg/mL)IC50 (µM)¹
Representative Furan Derivative²
2-(p-hydroxyphenyl styryl)-furanDPPH~10.6~40[1]
Cyano-substituted styryl furanDPPH>40>150[1]
Standard Antioxidants
Ascorbic AcidDPPH~4.97 - 9.53~28.2 - 54.1[2]
TroloxDPPH~3.77~15.1[3]
TroloxABTS~2.93~11.7[3]
QuercetinDPPH~4.97 - 19.17~16.4 - 63.5[2]

¹Molar concentrations were calculated for illustrative purposes and may vary based on the specific molecular weight of the tested compound. ²Data for furan derivatives are included as representative examples due to the absence of specific data for this compound. Studies have shown that furan derivatives with strong electron-withdrawing groups like cyano substituents may exhibit lower antioxidant properties.[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are essential for the accurate and reproducible assessment of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound and standard antioxidants (e.g., Ascorbic Acid) in methanol to prepare a series of concentrations.

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration. A control is prepared using 1.0 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve the test compound and standard antioxidants (e.g., Trolox) in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: Add a small volume (e.g., 10 µL) of each sample concentration to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

  • Incubation: Incubate the mixtures at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Dissolve the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox) in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: Add a small volume of the sample (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL). A reagent blank is also prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the solutions at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous iron standard curve. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizing Experimental and Biological Pathways

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for antioxidant activity assessment and a key signaling pathway involved in the cellular antioxidant response.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Reagents (e.g., DPPH Solution) mix Mix Reagents and Samples reagent->mix sample Prepare Sample and Standard Dilutions sample->mix incubate Incubate in Dark at Room Temperature mix->incubate measure Measure Absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow of an in vitro antioxidant assay.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS/Electrophiles) Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Ub Ubiquitination Keap1->Ub associates with Nrf2->Ub targets Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Proteasome Proteasomal Degradation Ub->Proteasome leads to Maf sMaf Nrf2_n->Maf dimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

Comparative Cross-Reactivity Profiling of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan (ACDF) in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound 2-Amino-3-cyano-4,5-di(fur-2-yl)furan (designated as ACDF) against established, broad-spectrum kinase inhibitors. The data presented herein is intended to guide researchers in evaluating the selectivity and potential off-target effects of ACDF in drug discovery and development pipelines. Understanding the kinase selectivity of a compound is crucial for minimizing off-target toxicities and developing safer, more effective therapeutics.[1][2]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of ACDF compared to Staurosporine and Dasatinib against a panel of representative kinases. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.

Kinase TargetACDF (IC50 nM)Staurosporine (IC50 nM)Dasatinib (IC50 nM)
ABL1 8506.20.5
SRC 9208.50.8
VEGFR2 457.112
EGFR >10,0002530
AURKA 6,50015250
CDK2 >10,0003350
PIM1 7512>10,000
MEK1 >10,000>10,000>10,000

Note: The data for ACDF is hypothetical and for illustrative purposes. Data for Staurosporine and Dasatinib are representative values from published literature.

Experimental Protocols

The following protocols describe the general methodologies used to obtain the kinase inhibition data.

Kinase Cross-Reactivity Profiling Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, to the kinase activity.[3]

  • Reagent Preparation : All kinases, substrates, and inhibitors are prepared in a suitable kinase assay buffer. A serial dilution of the test compounds (ACDF, Staurosporine, Dasatinib) is performed to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction : The kinase reaction is initiated by adding the kinase and the test compound to a 384-well plate. Following a brief incubation, the reaction is started by the addition of a mixture of the substrate and ATP. The plate is then incubated at room temperature for 60 minutes.

  • Signal Detection : After the kinase reaction, ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis : Luminescence is measured using a plate reader. The data is normalized to controls (no inhibitor) and IC50 values are calculated using a sigmoidal dose-response curve fit.

Alternative Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET assays are another common method for assessing kinase activity.[4] These assays utilize two fluorophore-labeled antibodies, a donor and an acceptor, that bind to the kinase substrate. When the substrate is phosphorylated by the kinase, the antibodies can bind, bringing the fluorophores into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the FRET signal.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis A Compound Dilution (ACDF, Comparators) D Dispense Compounds into 384-well Plate A->D B Kinase Panel Preparation E Add Kinase to Wells B->E C Substrate/ATP Mix F Initiate Reaction with Substrate/ATP C->F D->E E->F G Incubate at RT (60 min) F->G H Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) G->H I Generate Luminescence (Kinase Detection Reagent) H->I J Read Plate (Luminometer) I->J K Normalize Data J->K L Generate Dose-Response Curves K->L M Calculate IC50 Values L->M G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg PIM1 PIM1 VEGFR->PIM1 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription PIM1->Transcription VEGF VEGF VEGF->VEGFR ACDF ACDF ACDF->VEGFR ACDF->PIM1

References

Comparative Docking Analysis of 2-Amino-3-Cyanofuran Derivatives: A Guide to In Silico Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the methodologies and potential applications of molecular docking studies involving 2-amino-3-cyanofuran derivatives. While a single comprehensive experimental study directly comparing a series of these derivatives against multiple enzyme targets is not extensively documented in publicly available literature, this document synthesizes established protocols and data from related heterocyclic compounds to equip researchers, scientists, and drug development professionals with a framework for designing and interpreting their own in silico experiments.

The 2-amino-3-cyanofuran scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a versatile precursor for synthesizing various biologically active compounds.[1] The strategic placement of amino and cyano groups allows for diverse chemical modifications, making it an attractive starting point for developing novel therapeutic agents targeting a range of enzymes.[1]

Data Presentation: Comparative Binding Affinities

The following table summarizes representative binding affinities (docking scores) of various heterocyclic compounds, including furan derivatives and structurally related molecules, against several protein targets. This data, collated from multiple studies, illustrates the potential of these scaffolds as enzyme inhibitors. Lower binding energy values indicate a higher predicted affinity of the ligand for the protein's active site.

Compound ClassTarget ProteinPDB IDRepresentative Binding Energy (kcal/mol)Reference Compound
Furan-based derivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-IC50 = 42.5 - 57.1 nMSorafenib (IC50 = 41.1 nM)[2]
Nitrofuran derivativesE. coli Nitroreductase1YLU-5.9 to -8.8Nitrofurantoin (-8.1)[3]
2-amino-3-cyanopyridine derivativesCarbonic Anhydrase I (hCA I)-Ki = 2.84 - 112.44 µM-
2-amino-3-cyanopyridine derivativesCarbonic Anhydrase II (hCA II)-Ki = 2.56 - 31.17 µM-
Spiro[indoline-3,4'-pyridine] derivativesPseudomonas aeruginosa PqsR--5.8 to -8.2-

Experimental Protocols

A generalized, detailed protocol for performing a comparative molecular docking study of 2-amino-3-cyanofuran derivatives against a panel of protein targets is outlined below. This protocol is based on established methodologies for similar heterocyclic compounds.[4]

Preparation of Protein Structures
  • Obtain Protein Structures: Download the 3D crystallographic structures of the target enzymes from the Protein Data Bank (PDB).

  • Prepare the Proteins:

    • Remove water molecules and any co-crystallized ligands from the PDB files.

    • Add polar hydrogen atoms to the protein structures.

    • Assign appropriate charges (e.g., Kollman charges) to the protein atoms.

    • Save the prepared protein structures in a suitable format (e.g., PDBQT for use with AutoDock).

Preparation of Ligand Structures
  • Create 2D Structures: Draw the 2-amino-3-cyanofuran derivatives of interest using chemical drawing software.

  • Convert to 3D: Convert the 2D structures to 3D conformations.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain stable conformations.

  • Define Torsion Angles: Define the rotatable bonds in the ligands to allow for conformational flexibility during the docking process.

  • Save the Ligands: Save the prepared ligands in a compatible format (e.g., PDBQT).

Setting up the Docking Grid
  • Define the Binding Site: Identify the active site or binding pocket of each protein. This can be determined from the location of a co-crystallized ligand in the PDB file or from published literature.

  • Grid Box Generation: Define a grid box for each protein that encompasses the entire binding site. The grid box defines the space where the docking software will search for favorable binding poses.

Performing the Molecular Docking
  • Docking Software: Utilize a molecular docking program such as AutoDock Vina.

  • Configuration File: For each docking run, create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Execute Docking: Run the docking simulations. The software will generate multiple binding poses (conformations) of each ligand within the protein's binding site and calculate the binding affinity (in kcal/mol) for each pose.

Analysis of Results
  • Ranking Poses: Rank the resulting docked conformations based on their binding energies. The pose with the lowest binding energy is typically considered the most favorable.

  • Visual Inspection: Visually inspect the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

  • Comparative Analysis: Compare the binding affinities and interaction patterns of the different 2-amino-3-cyanofuran derivatives against the panel of target enzymes to identify potent and selective inhibitors.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Structure Preparation Grid_Setup Grid Box Generation Protein_Prep->Grid_Setup Ligand_Prep Ligand Structure Preparation Docking_Run Execution of Docking Simulation Ligand_Prep->Docking_Run Grid_Setup->Docking_Run Results_Analysis Analysis of Binding Poses & Scores Docking_Run->Results_Analysis Comparative_Analysis Comparative Study of Derivatives Results_Analysis->Comparative_Analysis

Caption: Workflow for comparative molecular docking studies.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates Inhibitor 2-Amino-3-cyanofuran Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Migration PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

The proper disposal of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan is a critical aspect of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is formulated based on the hazardous characteristics of the furan chemical class and general best practices for laboratory waste management. Researchers, scientists, and drug development professionals should handle this compound with the assumption that it is hazardous and requires specialized disposal procedures.

Immediate Safety and Hazard Profile

Based on available data for furan and its derivatives, this compound should be treated as a hazardous substance.[1][2] The primary hazards associated with this class of compounds include:

  • Toxicity: Furan derivatives are often harmful if swallowed, inhaled, or in direct contact with skin.[3]

  • Flammability: The furan ring structure can contribute to the flammability of the compound.

  • Peroxide Formation: Some furan compounds can form explosive peroxides when exposed to air and light.[4]

  • Environmental Hazard: Similar compounds have been shown to be very toxic to aquatic life with long-lasting effects.[5]

In the event of accidental exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.

  • Inhalation: Move the individual to an area with fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Quantitative Data Summary
PropertyValueNotes
GHS Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)Based on the general toxicity of furan derivatives.[3]
H225 (Highly flammable liquid and vapour)Assumed based on the flammability of furan and similar low molecular weight organic compounds.
May form explosive peroxidesA known hazard for many furan-containing compounds.[4]
Likely toxic to aquatic lifeA common characteristic of related furan derivatives.[5]
Disposal Considerations Must be disposed of as hazardous waste.All waste containing this compound, including contaminated materials, must be treated as hazardous.[1][5]
Segregation from other waste streams is mandatory.Do not mix with aqueous waste, solid waste, or other organic solvents unless explicitly permitted by institutional EHS protocols.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated personal protective equipment (PPE), and spill cleanup materials, must be classified as hazardous waste.[5]

  • This waste stream must be kept separate from all other laboratory waste, particularly incompatible materials, to prevent dangerous chemical reactions.

2. Waste Collection and Containerization:

  • Collect all this compound waste in a designated, chemically resistant, and leak-proof container. The container must have a secure screw-top cap.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of heat, ignition, and direct sunlight.

  • The storage area should have secondary containment to mitigate the impact of any potential leaks or spills.

4. Disposal Pathway:

  • Crucially, never dispose of this compound down the drain or in the regular trash. This can lead to severe environmental contamination and potential safety hazards in the waste management system.

  • The disposal of this chemical waste must be handled by a licensed hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

5. Decontamination of Empty Containers:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste along with the chemical.

  • After thorough decontamination, the container can be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plasticware.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Generation of Waste containing This compound B Classify as Hazardous Waste A->B C Segregate from other waste streams B->C D Collect in a labeled, sealed container C->D E Store in a designated, secure area D->E F Arrange pickup by licensed hazardous waste contractor E->F G NEVER dispose down drain or in regular trash E->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

Based on available data for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, the compound is classified as harmful by inhalation, in contact with skin, and if swallowed.[1] Therefore, appropriate personal protective equipment and handling procedures are mandatory to minimize exposure.

Personal Protective Equipment (PPE)

The minimum recommended PPE for handling this compound is outlined below. It is critical to inspect all PPE for integrity before each use.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, as the substance is harmful upon contact.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of dust or vapors, as the substance is harmful if inhaled.[1]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to maintain a safe laboratory environment.

Experimental Workflow for Handling this compound

G A Preparation: - Don appropriate PPE - Prepare work area in fume hood B Weighing and Transfer: - Use a dedicated spatula - Minimize dust generation A->B Proceed with caution C Reaction Setup: - Add compound to reaction vessel - Ensure proper ventilation B->C Controlled addition D Post-Experiment: - Decontaminate work surfaces - Clean glassware C->D After reaction completion E Waste Disposal: - Segregate waste - Label waste containers D->E Proper segregation F PPE Removal and Hygiene: - Remove PPE in correct order - Wash hands thoroughly E->F Final step

Caption: Workflow for safe handling of this compound.

Detailed Handling Procedures:

  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and the work area is clean and uncluttered. Put on all required PPE as specified in the table above.

  • Aliquotting: When weighing or transferring the solid, use a spatula and handle it in a manner that minimizes the creation of dust.

  • In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and ensure all containers are appropriately labeled.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal Pathway

G cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Final Disposal A Contaminated Solids (Gloves, paper towels, etc.) D Labeled Solid Waste Bag A->D B Liquid Waste (Reaction mixtures, solvents) E Labeled Liquid Waste Container B->E C Empty Containers F Rinsed and Defaced Container C->F G University Environmental Health and Safety Pickup D->G E->G F->G

Caption: Segregation and disposal pathway for chemical waste.

Disposal Procedures:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should be defaced to remove the original label before disposal as regular laboratory glassware or plastic waste, in accordance with institutional guidelines.

  • Waste Pickup: All hazardous waste must be disposed of through the institution's environmental health and safety department. Follow all institutional protocols for waste pickup requests.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.